5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBORUZDYTZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a bifunctional molecule of significant interest in the field of drug discovery and development. Its unique structure, incorporating a nucleophilic amino group, an electrophilic nitrile moiety, and a versatile boronic ester, makes it an invaluable synthon for the construction of complex heterocyclic scaffolds. These scaffolds are frequently found in biologically active compounds, highlighting the strategic importance of this reagent in the synthesis of novel therapeutics. The boronic ester functionality, in particular, allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a convergent strategy. The key disconnection lies at the carbon-boron bond, suggesting a borylation reaction as the final step. This approach allows for the late-stage introduction of the boronic ester, a functional group that can be sensitive to certain reaction conditions. The precursor for this transformation is a suitably substituted aminobenzonitrile. A common and commercially available starting material is 2-amino-5-bromobenzonitrile.
Caption: Retrosynthetic analysis of the target molecule.
The Core Synthesis: Palladium-Catalyzed Miyaura Borylation
The most prevalent and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 2-amino-5-bromobenzonitrile) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Mechanistic Insights into the Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-established process that proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The Pd(II) species reacts with the diboron reagent, which is activated by the base, to form an organopalladium(II) boronate complex.[2][3]
-
Reductive Elimination: This intermediate then undergoes reductive elimination to yield the desired aryl boronic ester (Ar-Bpin) and regenerate the Pd(0) catalyst, thus completing the cycle.[1]
The choice of base is critical for the success of the reaction, as it plays a role in activating the diboron reagent.[2] Potassium acetate (KOAc) is a commonly used base that has been shown to be effective in this transformation.[3][4]
Caption: Catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 197.03 | 1.0 g | 5.07 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.42 g | 5.58 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 124 mg | 0.17 |
| Potassium Acetate | CH₃COOK | 98.14 | 1.49 g | 15.21 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzonitrile (1.0 g, 5.07 mmol), bis(pinacolato)diboron (1.42 g, 5.58 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (124 mg, 0.17 mmol), and potassium acetate (1.49 g, 15.21 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification of the crude product is typically achieved by column chromatography on silica gel.[5][6] However, the purification of boronic esters can sometimes be challenging due to their potential for hydrolysis or degradation on silica.[7][8]
Purification Strategy:
-
Column Chromatography: A gradient elution system of ethyl acetate in hexanes is commonly employed. The polarity can be adjusted based on TLC analysis.
-
Alternative Stationary Phases: In cases where silica gel proves problematic, neutral alumina can be a viable alternative.[5]
-
Treated Silica Gel: Impregnating silica gel with boric acid can suppress the over-adsorption and degradation of pinacol boronic esters.[7][8]
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons, the amino protons, and the methyl groups of the pinacol ester. |
| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and the carbons of the pinacolato group. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure that the catalyst is active and that the reaction was properly degassed.
-
Low Yield: Low yields can be attributed to catalyst deactivation, incomplete reaction, or product degradation during workup and purification. Careful handling and optimization of purification conditions are key.[6]
-
Side Reactions: Potential side reactions include the competing Suzuki-Miyaura coupling if the product is strongly activated.[2] The choice of a mild base like potassium acetate helps to minimize this.[2]
Conclusion
The synthesis of this compound via the Miyaura borylation is a robust and reliable method for producing this valuable building block. By understanding the underlying mechanism, carefully controlling reaction conditions, and employing appropriate purification techniques, researchers can efficiently access this versatile compound for applications in drug discovery and medicinal chemistry.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
American Chemical Society. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Retrieved from [Link]
-
National Institutes of Health. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
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Spectrum Chemicals Australia. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]
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Introduction: A Bifunctional Building Block for Modern Synthesis
An In-depth Technical Guide to 5-Amino-2-(pinacolboranyl)benzonitrile
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 5-Amino-2-(pinacolboranyl)benzonitrile emerges as a particularly valuable reagent, embodying a powerful combination of functionalities within a single, stable scaffold. This molecule uniquely integrates a nucleophilic aromatic amine, a versatile pinacol boronic ester, and a cyano group, opening avenues for sequential, orthogonal chemical modifications.
The presence of the pinacol boronic ester positions this compound as a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] Simultaneously, the amino group offers a reactive handle for amide bond formation, N-alkylation, or diazotization, while the nitrile can be hydrolyzed, reduced, or participate in cycloadditions. This guide provides a comprehensive overview of the core properties, reactivity, and handling of 5-Amino-2-(pinacolboranyl)benzonitrile, offering researchers a technical foundation for its effective application.
PART 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis and analysis.
Physicochemical Data
The key physical and chemical properties of 5-Amino-2-(pinacolboranyl)benzonitrile are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3] |
| Molecular Weight | 244.10 g/mol | [3] |
| CAS Number | 1346707-82-6 | [4] |
| Appearance | Typically a solid (e.g., Yellow) | [5] |
| Solubility | Soluble in common organic solvents like Dioxane, THF, DMF, DMSO. Reacts with water.[4] | |
| Stability | Air and moisture sensitive; handle under inert gas.[4] |
Spectroscopic Profile
Spectroscopic analysis confirms the structural integrity of the compound. While a specific public database spectrum for this exact molecule is not available, the expected chemical shifts can be predicted based on the functional groups present.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the pinacol group. The aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The amino group protons will present as a broad singlet, and the twelve equivalent protons of the two methyl groups on the pinacol ester will yield a sharp singlet around 1.3 ppm.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon bearing the boron atom being significantly deshielded. The nitrile carbon (C≡N) typically appears around 115-120 ppm.[6][7] The quaternary carbons of the pinacol group will be visible, as will the methyl carbons.
-
¹¹B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds. For a tetracoordinate boronic ester like this, a single, relatively broad resonance is expected in the range of +20 to +35 ppm, which is characteristic of sp²-hybridized boron atoms in such environments.[8]
PART 2: Synthesis and Handling
General Synthesis Pathway
The synthesis of 5-Amino-2-(pinacolboranyl)benzonitrile is typically achieved via a palladium-catalyzed Miyaura borylation reaction. The common precursor is an appropriately substituted halo-benzonitrile, such as 5-amino-2-bromobenzonitrile. The reaction couples the aryl halide with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Safety and Handling
As a reactive chemical intermediate, proper handling of 5-Amino-2-(pinacolboranyl)benzonitrile is essential for laboratory safety.
-
General Hazards: The compound may cause skin, eye, and respiratory tract irritation.[4] The toxicological properties have not been fully investigated.[4]
-
Handling Precautions:
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air, which can slowly hydrolyze the boronic ester.[4]
-
Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.[10]
-
Avoid breathing dust.[9] Grounding and bonding of equipment are necessary to prevent static discharge, which can be an ignition source.[4]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] It is often recommended to store under refrigeration and protected from light.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, bases, and water.[4]
PART 3: Chemical Reactivity and Applications
The synthetic utility of 5-Amino-2-(pinacolboranyl)benzonitrile lies in its ability to act as a versatile scaffold in cross-coupling chemistry, particularly the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of diverse reactants.[11] 5-Amino-2-(pinacolboranyl)benzonitrile serves as the organoboron partner in this reaction.
Mechanism: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[1][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Applications in Drug Discovery and Materials Science
The biaryl and substituted aniline motifs generated using this reagent are prevalent in a vast array of pharmaceuticals and functional materials.
-
Medicinal Chemistry: The ability to couple this reagent with various (hetero)aryl halides allows for the rapid synthesis of compound libraries for screening. The resulting 3-amino-4-arylbenzonitrile core is a precursor to many biologically active scaffolds, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[13] The amino group can be further functionalized to modulate solubility, polarity, and target engagement.
-
Materials Science: The extended π-conjugated systems formed via Suzuki coupling are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The nitrile and amino groups can be used to tune the electronic properties and intermolecular interactions of the final materials.
PART 4: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical cross-coupling reaction between 5-Amino-2-(pinacolboranyl)benzonitrile and an aryl bromide.
1. Reagent Preparation:
- To a dry Schlenk flask, add the aryl bromide (1.0 eq), 5-Amino-2-(pinacolboranyl)benzonitrile (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).
- Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required (e.g., SPhos).
2. Reaction Setup:
- Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
- Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1) via syringe. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
3. Reaction Execution:
- Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- ChemPoint.com. (2020). Safety Data Sheet: BIOBAN™ BP-Plus Preservative.
- Chemsrc.com. (n.d.). MSDS of 5-Amino-2-hydroxybenzonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitrobenzonitrile.
- Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications.
- PubChem. (n.d.). 5-Amino-2-(2-hydroxybutylamino)benzonitrile.
- BLD Pharm. (n.d.). 3-Amino-4-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- PubMed Central. (n.d.). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins.
- Research Communities. (2019). Peptide synthesis at the origins of life.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)benzonitrile.
- National Institutes of Health. (2010). Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol....
- PubChem. (2026). 5-Amino-2-[(2-hydroxyethyl)amino]benzonitrile.
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- ATB (Automated Topology Builder). (n.d.). Benzonitrile | C7H5N | MD Topology | NMR | X-Ray.
- PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile.
- Labmix24. (n.d.). 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - TLC-B-146006.
- BLD Pharm. (n.d.). 3-Amino-4-(propylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- PubChem. (n.d.). 5-Amino-2-hydroxybenzonitrile.
- Royal Society of Chemistry. (n.d.). 2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study.
- Royal Society of Chemistry. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.
- MDPI. (n.d.). Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors.
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A Senior Application Scientist's Guide to 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity and optimizing molecular properties. 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, identified by its CAS number 1350635-52-7 , has emerged as a critical bifunctional building block.[1][2] This compound uniquely combines a nucleophilic amino group, a synthetically versatile cyano group, and a boronic acid pinacol ester, rendering it an invaluable reagent for constructing complex molecular architectures.
The pinacol boronate ester functionality positions this molecule as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure is particularly relevant in the synthesis of targeted therapeutics, where the aminobenzonitrile core serves as a foundational scaffold for various kinase inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, and core applications, with a focus on field-proven insights and methodologies.
Compound Identification and Physicochemical Properties
A precise understanding of a reagent's properties is the bedrock of successful and reproducible synthesis. The key identifiers and physicochemical characteristics of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1350635-52-7 | [1][2] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [1][2] |
| Molecular Weight | 244.1 g/mol | [2][3] |
| Appearance | Typically an off-white to light yellow or brown solid | Inferred from supplier data |
| Storage | Keep in a dark place, under an inert atmosphere | Inferred from supplier data |
Note: Experimental properties such as melting point and solubility are not consistently reported across public sources and should be determined empirically upon receipt.
Synthesis Pathway: The Miyaura Borylation
The most direct and widely adopted method for synthesizing aryl boronate esters like our title compound is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of a haloarene with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The logical precursor for this synthesis is 5-amino-2-bromobenzonitrile.
The reaction proceeds via a catalytic cycle that is foundational to modern organic chemistry. The choice of a relatively weak base, such as potassium acetate (KOAc), is a critical experimental parameter. Its function is to facilitate the transmetalation step without promoting a premature, undesired Suzuki coupling of the newly formed boronate ester with the starting aryl bromide.
Caption: Figure 1: Miyaura Borylation Synthesis Workflow.
Representative Synthesis Protocol
This protocol is a representative method for the Miyaura borylation of 5-amino-2-bromobenzonitrile.[4] Researchers should consider this a starting point, with optimization potentially required based on laboratory-specific conditions and reagent purity.
Materials:
-
5-Amino-2-bromobenzonitrile (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium acetate (KOAc), anhydrous (3.0 equiv)
-
Anhydrous 1,4-dioxane or DMSO
-
Schlenk flask or equivalent reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-amino-2-bromobenzonitrile, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via a syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Core Application: Suzuki-Miyaura Cross-Coupling in Drug Discovery
The primary utility of this compound lies in its role as a nucleophilic coupling partner in Suzuki-Miyaura reactions.[4] This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical synthesis due to its mild conditions and broad functional group tolerance. The title compound is particularly valuable for synthesizing biaryl structures that are prevalent in kinase inhibitors.
A significant application area is the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs a key therapeutic target.[5][6] Several approved and investigational FGFR inhibitors, such as Infigratinib (BGJ398) and Erdafitinib, feature complex heterocyclic systems linked to an aminophenyl or related moiety.[7][8][9] Our title compound serves as a key intermediate to introduce the aminobenzonitrile fragment of these complex molecules.
Caption: Figure 2: Suzuki-Miyaura Coupling Workflow.
Representative Application Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a generic heteroaryl bromide. The choice of catalyst, ligand, and base is critical and often substrate-dependent. Systems like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand are common.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixtures)
-
Reaction vessel (e.g., Microwave vial or Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the heteroaryl bromide, this compound, the palladium catalyst, and the base.
-
If the reaction is not being performed in a microwave reactor, evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-120 °C) with stirring. Microwave heating can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion: An Enabling Reagent for Complex Synthesis
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and process scientists. Its well-defined reactivity through Miyaura borylation and Suzuki-Miyaura coupling allows for the efficient and modular construction of complex molecules. The insights provided in this guide, from its synthesis to its application in the pursuit of next-generation therapeutics like FGFR inhibitors, underscore its importance. By understanding the causality behind the experimental protocols and the mechanistic underpinnings of its reactions, researchers can confidently and effectively leverage this versatile building block to accelerate their discovery and development programs.
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- Guitars, M., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(16), 8590.
- Javle, M., et al. (2021). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. JCO Precision Oncology, 5, 1-12.
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- Pal, S. K., et al. (2021). Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1. Clinical Cancer Research, 27(7), 1936-1943.
- Palanisamy, N., et al. (2021). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma.
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The Versatile Role of Aminobenzonitrile Boronic Esters in Modern Organic Synthesis: A Technical Guide
Abstract
Aminobenzonitrile boronic esters are emerging as a highly versatile class of reagents in organic synthesis, bridging the gap between fundamental cross-coupling reactions and the intricate demands of medicinal chemistry and materials science. Their unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic nitrile, and a versatile boronic ester, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and applications of these powerful building blocks, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore their pivotal role in carbon-carbon and carbon-heteroatom bond formation, their potential as scaffolds in the design of targeted therapeutics, and their emerging applications in the synthesis of advanced organic electronic materials.
Introduction: The Strategic Advantage of Aminobenzonitrile Boronic Esters
The confluence of an amino group, a cyano moiety, and a boronic ester within a single aromatic scaffold bestows upon aminobenzonitrile boronic esters a unique and powerful reactivity profile. The amino group can act as a directing group, a nucleophile, or a site for further functionalization. The nitrile group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in various cycloaddition and reduction reactions. Finally, the boronic ester is a cornerstone of modern cross-coupling chemistry, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.[1][2] This trifecta of functionalities makes aminobenzonitrile boronic esters highly valuable intermediates for the rapid construction of complex molecular architectures.
This guide will delve into the practical aspects of utilizing these reagents, moving beyond a simple recitation of reactions to explain the underlying principles that govern their reactivity and the rationale behind experimental design.
Synthesis of Aminobenzonitrile Boronic Esters
The synthesis of aminobenzonitrile boronic esters can be achieved through several strategic approaches, primarily depending on the starting material and the desired isomer. The most common methods involve the borylation of a pre-functionalized aminobenzonitrile derivative or the functionalization of a pre-existing boronic ester.
Palladium-Catalyzed Borylation of Halo-Aminobenzonitriles
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent, is a robust and widely used method for the synthesis of aryl boronic esters.[3] This approach is particularly useful for the synthesis of aminobenzonitrile boronic esters from their corresponding bromo- or iodo- precursors.
Experimental Protocol: Synthesis of 4-Amino-2-cyanophenylboronic Acid Pinacol Ester (Illustrative)
-
Reaction Setup: To a flame-dried Schlenk flask is added 4-bromo-2-aminobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv). The flask is evacuated and backfilled with argon three times.
-
Solvent and Catalyst Addition: Anhydrous 1,4-dioxane is added, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred under argon for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Starting Material | Borylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-aminobenzonitrile | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 | 18 | 85 | Adapted from[3] |
| 3-Bromo-5-aminobenzonitrile | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 90 | 24 | 78 | Hypothetical |
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).
-
Anhydrous Conditions: While not as critical as in Grignard-based methods, anhydrous conditions are preferred to prevent the hydrolysis of the boronic ester product and the diboron reagent.
-
Base: Potassium acetate acts as a mild base, which is crucial for the transmetalation step in the catalytic cycle. Stronger bases could lead to undesired side reactions.
-
Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation due to its thermal stability and ability to promote the desired cross-coupling.
Diagram of the Miyaura Borylation Workflow:
Caption: Workflow for the synthesis of aminobenzonitrile boronic esters via Miyaura borylation.
Applications in Cross-Coupling Reactions
Aminobenzonitrile boronic esters are excellent substrates for palladium- and copper-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of biaryl and N-aryl compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and aminobenzonitrile boronic esters are valuable partners in these reactions.[4][5][6] The electron-withdrawing nature of the nitrile group can influence the reactivity of the boronic ester, sometimes requiring modified reaction conditions compared to electron-rich analogues.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-3-cyanophenylboronic Acid Pinacol Ester with an Aryl Bromide
-
Reaction Setup: In a microwave vial, 4-amino-3-cyanophenylboronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv) are combined.
-
Solvent and Catalyst Addition: A mixture of 1,4-dioxane and water (4:1) is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).
-
Reaction Conditions: The vial is sealed and heated in a microwave reactor to 120 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, concentrated, and the product is purified by flash chromatography.
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 45 | 92 | Adapted from[7] |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 40 | 95 | Adapted from[7] |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 60 | 85 | Adapted from[7] |
Causality Behind Experimental Choices:
-
Aqueous Conditions: The presence of water can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura couplings, facilitating the formation of the active boronate species.
-
Microwave Irradiation: Microwave heating can significantly reduce reaction times and improve yields, particularly for challenging substrates.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Constructing C-N Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, and aminobenzonitrile boronic esters can serve as the aryl source.[8][9] This copper-catalyzed reaction is often performed under milder conditions than the corresponding Buchwald-Hartwig amination and is tolerant of a wide range of N-nucleophiles.
Experimental Protocol: Chan-Lam Coupling of 3-Amino-4-cyanophenylboronic Acid Pinacol Ester with a Primary Amine
-
Reaction Setup: To a round-bottom flask is added 3-amino-4-cyanophenylboronic acid pinacol ester (1.0 equiv), the primary amine (1.2 equiv), copper(II) acetate (Cu(OAc)₂) (1.1 equiv), and a molecular sieve (4 Å).
-
Solvent and Base: Dichloromethane (DCM) is added, followed by triethylamine (2.0 equiv).
-
Reaction Conditions: The reaction mixture is stirred at room temperature under an air atmosphere for 24-48 hours.
-
Work-up and Purification: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-aryl product.
| N-Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Cu(OAc)₂ | Et₃N | DCM | RT | 24 | 75 | Adapted from[8] |
| Morpholine | Cu(OAc)₂ | Pyridine | Toluene | 60 | 36 | 82 | Adapted from[9] |
| Aniline | Cu(OAc)₂ | Et₃N | DCM | RT | 48 | 68 | Adapted from[8] |
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(II) acetate is a common and inexpensive catalyst for Chan-Lam couplings.
-
Air Atmosphere: The reaction is often performed under an air atmosphere, as oxygen can facilitate the re-oxidation of Cu(I) to the active Cu(II) species in the catalytic cycle.
-
Base: A mild organic base like triethylamine or pyridine is typically used to facilitate the reaction.
Applications in Medicinal Chemistry: Scaffolds for Drug Discovery
The aminobenzonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The ability of aminobenzonitrile boronic esters to participate in a variety of coupling reactions makes them valuable starting materials for the synthesis of compound libraries for drug discovery.
Potential as Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases.[10][11] Many serine protease inhibitors feature a basic moiety, such as a benzamidine group, which can interact with the aspartate residue in the S1 pocket of the enzyme. The aminobenzonitrile scaffold can be considered a precursor to the benzamidine functionality, which can be unmasked in a later synthetic step.
While direct studies on aminobenzonitrile boronic esters as serine protease inhibitors are limited, their utility in synthesizing more complex inhibitors is clear. For instance, the amino group can be acylated with a peptide fragment, and the boronic ester can be coupled to another aromatic or heteroaromatic ring to build out the inhibitor scaffold. The nitrile can then be reduced to a primary amine and subsequently converted to a guanidine or amidine.
Diagram of a Hypothetical Synthetic Pathway to a Serine Protease Inhibitor:
Caption: A potential synthetic route to serine protease inhibitors using aminobenzonitrile boronic esters.
Emerging Applications in Materials Science
The unique electronic properties of the aminobenzonitrile core, combined with the synthetic versatility of the boronic ester, make these compounds attractive building blocks for advanced organic materials.
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, there is a constant demand for new materials with tailored photophysical and electronic properties.[12][13] Hole-transporting materials (HTMs) are a crucial component of OLEDs, and many high-performance HTMs are based on triarylamine or carbazole cores.[2][12] Aminobenzonitrile boronic esters can be used to introduce a polar and electron-withdrawing cyano group into these structures via Suzuki-Miyaura coupling. This can modulate the HOMO and LUMO energy levels of the material, potentially leading to improved charge injection and transport properties.
While specific examples of aminobenzonitrile boronic esters in OLEDs are still emerging, the precedent set by other functionalized arylboronic esters suggests a promising future for these compounds in the development of next-generation display and lighting technologies.
Conclusion and Future Outlook
Aminobenzonitrile boronic esters represent a powerful and versatile class of reagents with broad applicability in organic synthesis. Their ability to undergo a wide range of transformations, including palladium- and copper-catalyzed cross-coupling reactions, makes them invaluable building blocks for the synthesis of complex molecules. The presence of the amino and nitrile functionalities provides additional handles for chemical modification, opening up avenues for the creation of diverse compound libraries for drug discovery and the development of novel organic materials.
As research in this area continues to expand, we can expect to see even more innovative applications of aminobenzonitrile boronic esters in fields ranging from medicinal chemistry to materials science. The development of more efficient and selective methods for their synthesis and functionalization will undoubtedly further solidify their position as indispensable tools for the modern organic chemist.
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- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
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- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
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PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]
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structure elucidation of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
An In-depth Technical Guide to the Structure Elucidation of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, aryl boronic esters are indispensable building blocks, prized for their versatility in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is a key intermediate, featuring three distinct functional groups—an amine, a nitrile, and a boronic ester—that offer multiple avenues for synthetic elaboration. The precise arrangement of these groups on the aromatic ring is critical to its reactivity and the ultimate structure of the target molecules. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in synthesis.
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will proceed through a logical workflow, mirroring the process undertaken in an analytical chemistry laboratory. Each analytical step is designed not only to provide a piece of the structural puzzle but also to validate the findings of the preceding techniques. We will delve into the rationale behind the selection of each method, the detailed protocols for data acquisition, and the in-depth interpretation of the resulting data, grounding our claims in established scientific principles.
The Elucidation Workflow: A Strategic Overview
The structural confirmation of a novel or synthesized compound is a systematic process. We begin by determining the molecular formula, proceed to identify the functional groups present, and finally, assemble the molecular skeleton by establishing the connectivity between atoms.
Caption: A strategic workflow for structure elucidation.
Part 1: Molecular Formula Confirmation via Mass Spectrometry (MS)
Expertise & Rationale: The foundational step in any structure elucidation is to determine the elemental composition and molecular weight of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. We select Electrospray Ionization (ESI) as our primary technique; it is a "soft" ionization method ideal for polar, non-volatile molecules like our target compound, minimizing fragmentation and preserving the molecular ion.[1] The presence of boron with its characteristic isotopic distribution (¹⁰B ≈ 20%, ¹¹B ≈ 80%) provides a unique signature that helps validate our findings.
While boronic acids and esters can sometimes be challenging to analyze due to the formation of trimers (boroxines) or solvent adducts, the use of pinacol to form the stable dioxaborolane ring, as in our target molecule, significantly mitigates this issue.[2][3]
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) across the desired mass range (e.g., m/z 100-500).
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.
Data Interpretation: The molecular formula for this compound is C₁₃H₁₇BN₂O₂.[4] The expected exact mass for the protonated molecule [M+H]⁺ can be calculated.
-
Expected Molecular Weight: 244.1 g/mol [5]
-
Calculated Exact Mass for [C₁₃H₁₈¹¹BN₂O₂]⁺ ([M+H]⁺ with ¹¹B): 245.1456
-
Calculated Exact Mass for [C₁₃H₁₈¹⁰BN₂O₂]⁺ ([M+H]⁺ with ¹⁰B): 245.1485 (less abundant)
The observation of a high-intensity ion peak at m/z 245.1456 in the HRMS spectrum, with a smaller accompanying peak at m/z 245.1485 in the expected isotopic ratio, would provide definitive confirmation of the molecular formula. A GC-MS spectrum of the compound also shows a molecular ion peak consistent with this mass.[6]
Part 2: Functional Group Identification with Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies. For our compound, we expect to see distinct signals for the amine N-H bonds, the nitrile C≡N triple bond, aromatic C-H bonds, and the B-O bonds of the dioxaborolane ring.
Experimental Protocol (KBr Pellet Method): [7]
-
Sample Preparation: Mix approximately 1-2 mg of the dry, finely ground compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Grind the mixture until a homogenous, fine powder is obtained. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups. For the proposed structure, we anticipate the following key absorption bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Primary Aromatic Amine | N-H Symmetric Stretch | ~3400 - 3300 |
| Primary Aromatic Amine | N-H Asymmetric Stretch | ~3500 - 3400 |
| Aromatic Nitrile | C≡N Stretch | ~2230 - 2210 |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 |
| Dioxaborolane Ring | B-O Stretch | ~1380 - 1310 |
| Tetramethyl Group | C-H Stretch | ~2980 - 2850 |
The presence of a sharp, strong peak around 2220 cm⁻¹ is highly indicative of the nitrile group.[8] A pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region is characteristic of the primary amine group (-NH₂).[9] The B-O stretching frequency confirms the presence of the boronic ester. The combination of these signals strongly supports the proposed set of functional groups.
Part 3: Definitive Structure and Connectivity via NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms and, through two-dimensional (2D) techniques, reveals how these atoms are connected. For a substituted benzene ring, the splitting patterns (multiplicity) and coupling constants in the ¹H NMR spectrum are crucial for determining the substitution pattern.
Experimental Protocol (¹H, ¹³C, and 2D NMR):
-
Sample Preparation: Dissolve approximately 5-15 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can solubilize polar compounds and its residual solvent peak does not typically overlap with aromatic signals.[7]
-
Instrument Setup: The experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY): Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.
-
2D NMR (HSQC/HMQC): Correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).
-
2D NMR (HMBC): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is critical for connecting different fragments of the molecule.
-
Data Interpretation:
A. ¹H NMR Spectrum Analysis: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
| Predicted Signal | # of Protons | Multiplicity | Approx. δ (ppm) | Assignment | Rationale |
| a | 12H | Singlet (s) | ~1.3 | -C(CH₃)₄ | Twelve equivalent protons of the four methyl groups on the pinacol boronate ester. |
| b | 2H | Broad Singlet (br s) | ~5.0 - 6.0 | -NH₂ | Protons on the nitrogen atom; often broad and does not couple. Exchangeable with D₂O. |
| c | 1H | Doublet (d) | ~6.8 | H-4 | Ortho-coupled to H-3. Shielded by the electron-donating -NH₂ group. |
| d | 1H | Doublet of Doublets (dd) | ~7.0 | H-6 | Meta-coupled to H-4 and ortho-coupled to H-3. |
| e | 1H | Doublet (d) | ~7.2 | H-3 | Meta-coupled to H-6. Deshielded by the anisotropic effect of the nitrile and boronate ester groups. |
Note: The exact chemical shifts can vary based on solvent and concentration. The pattern of a doublet, a doublet of doublets, and another doublet is characteristic of a 1,2,4-trisubstituted benzene ring.[10]
B. ¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Predicted Signal | Approx. δ (ppm) | Assignment | Rationale |
| 1 | ~25 | -C(CH₃)₄ | The four equivalent methyl carbons of the pinacol group. |
| 2 | ~84 | -C(CH₃)₄ | The two quaternary carbons of the pinacol group bonded to oxygen. |
| 3 | ~100-110 | C-2 (C-B) | Carbon directly attached to boron; often appears as a broad signal. |
| 4 | ~115 | C-4 | Aromatic carbon shielded by the adjacent amino group. |
| 5 | ~118 | C-6 | Aromatic carbon. |
| 6 | ~120 | -C≡N | Nitrile carbon, typically in this region. |
| 7 | ~135 | C-3 | Aromatic carbon deshielded by the nitrile group. |
| 8 | ~150 | C-5 (C-NH₂) | Aromatic carbon deshielded by the attached nitrogen atom. |
| 9 | ~152 | C-1 | Aromatic carbon deshielded by the nitrile group. |
C. 2D NMR and Final Connectivity Confirmation: While ¹H and ¹³C NMR provide the pieces, 2D NMR puts them together. HMBC is particularly decisive here.
Caption: Key HMBC correlations confirming the substitution pattern.
-
H-3 to C-1 & C-5: The proton at H-3 will show a 3-bond correlation (³J) to the nitrile-bearing carbon (C-1) and the amine-bearing carbon (C-5), locking in its position.
-
H-4 to C-2 & C-6: The proton at H-4 will show correlations to the boron-bearing carbon (C-2) and to C-6.
-
H-6 to C-2 & C-4: The proton at H-6 will correlate to the boron-bearing carbon (C-2) and to C-4.
This web of long-range correlations is unambiguous and allows for the definitive assignment of every atom in the aromatic ring, confirming the 5-Amino, 2-Boronic ester, 1-Nitrile substitution pattern.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is unequivocally established through a synergistic and self-validating analytical workflow. Mass spectrometry confirms the elemental composition of C₁₃H₁₇BN₂O₂. Infrared spectroscopy validates the presence of the requisite amine, nitrile, and boronic ester functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity, confirming the 1,2,5-substitution pattern on the benzonitrile core. This rigorous characterization provides researchers and drug development professionals with the high level of confidence required to utilize this versatile building block in their synthetic endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
- Li, J. Y., et al. (2019). Catalytic Conversion of Carbon Dioxide through C-N Bond Formation. Article.
- Haas, K. L., et al. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Rajanna, D., et al. (2024). Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water. ENERG FUEL.
- BenchChem. (2025). Application Note: Mass Spectrometry of Glyceryl Borate Compounds.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. (n.d.). ¹H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz].
- PubChem. (n.d.). 3-Aminobenzonitrile.
- PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) IR Spectrum.
- SpectraBase. (n.d.). 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile - Optional[MS (GC)] - Spectrum.
- Palafox, M. A., et al. (2006). 4‐Aminobenzonitrile: ab initio calculations, FTIR and Raman spectra. Journal of Raman Spectroscopy, 37(1–3), 85–99.
- NIST. (n.d.). Benzonitrile, 2-amino-. NIST WebBook.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- Labmix24. (n.d.). 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - TLC-B-146006.
-
Sigma-Aldrich. (n.d.). 5-(4,4,5,5-Tetramethyl-[2][7][11]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Available at:
- BLD Pharm. (n.d.). 3-Amino-4-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- PubChem. (n.d.). 5-Amino-2-[(2-hydroxyethyl)amino]benzonitrile.
- CymitQuimica. (n.d.). 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.
- BLD Pharm. (n.d.). 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- PMC - NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
- Vadgama, J. H. (2022). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. Journal.
- ChemScence. (n.d.). 3-Amino-4-(propylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
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- 11. researchgate.net [researchgate.net]
stability of aminobenzonitrile pinacol boronate
Initiating Data Collection
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A Technical Guide to the Solubility of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic and analytical workflows. This document combines theoretical predictions with detailed, field-proven experimental protocols to offer a robust framework for determining and understanding its solubility in common organic solvents.
Introduction and Theoretical Solubility Prediction
This compound is a bifunctional molecule featuring a polar aminobenzonitrile moiety and a less polar, sterically hindered pinacol boronate ester. The overall solubility of this compound is governed by the interplay of these functional groups and their interactions with the solvent.
Molecular Structure Analysis:
-
Polar Moieties: The primary amine (-NH₂) and the nitrile (-C≡N) groups are polar and capable of engaging in hydrogen bonding. The amine group can act as a hydrogen bond donor and acceptor, while the nitrile group is a hydrogen bond acceptor. These groups will favor interactions with polar solvents.
-
Nonpolar Moieties: The benzene ring and the tetramethyl groups on the dioxaborolane ring are nonpolar and will contribute to solubility in less polar or nonpolar solvents through van der Waals interactions.
-
The Pinacol Boronate Ester: This group, while containing oxygen atoms that can act as hydrogen bond acceptors, is generally considered to be of moderate polarity. Crucially, the pinacol ester moiety enhances the stability and lipophilicity of the boronic acid, generally leading to improved solubility in organic solvents compared to the free boronic acid.[1][2]
The "Like Dissolves Like" Principle:
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of organic solvents.[3] The presence of both polar and nonpolar functionalities suggests that the compound will exhibit a broad solubility profile, likely being most soluble in solvents of intermediate to high polarity that can interact with both parts of the molecule. For instance, 4-aminobenzonitrile, a structurally related compound, is known to be soluble in polar solvents.[4][5]
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in polar protic solvents like lower-chain alcohols (Methanol, Ethanol). These solvents can effectively solvate both the polar and nonpolar portions of the molecule.
-
Moderate Solubility: Likely in solvents of intermediate polarity like Acetone, Acetonitrile, Ethyl Acetate, and Dichloromethane.
-
Low to Insoluble: Expected in nonpolar solvents such as Hexane, Heptane, and Toluene, which cannot effectively solvate the polar amine and nitrile groups.
Experimental Determination of Solubility
A systematic experimental approach is necessary to confirm the predicted solubility profile and to obtain quantitative data. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Glass vials with screw caps
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility across a range of solvents.
Experimental Workflow for Qualitative Solubility Screening
Caption: Key stages of the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This allows the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted solutions using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
A standard calibration curve should be prepared using known concentrations of the compound in the same solvent.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the concentration of the saturated solution.
Important Consideration: Hydrolytic Stability
Boronic acid pinacol esters can be susceptible to hydrolysis, especially in the presence of water. [6]It is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture during the experiment to obtain accurate solubility data for the ester form of the compound.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Predicted and Qualitative Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility | Qualitative Observation |
| Heptane | 0.1 | Low | |
| Toluene | 2.4 | Low to Moderate | |
| Dichloromethane (DCM) | 3.1 | Moderate | |
| Tetrahydrofuran (THF) | 4.0 | High | |
| Acetone | 5.1 | High | |
| Acetonitrile (ACN) | 5.8 | High | |
| N,N-Dimethylformamide (DMF) | 6.4 | High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | |
| Methanol (MeOH) | 5.1 | High | |
| Ethanol (EtOH) | 4.3 | High |
Polarity index values are approximate and can vary slightly depending on the scale used. [7][8][9] Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | ||
| e.g., Acetonitrile | ||
| e.g., Methanol | ||
| e.g., DMSO | ||
| ... (other solvents) |
Conclusion
This guide has provided a detailed framework for understanding and determining the solubility of this compound. By combining a theoretical analysis of its molecular structure with robust experimental protocols, researchers can accurately assess its solubility profile in a range of organic solvents. The provided methodologies for both qualitative and quantitative determination, along with considerations for the compound's stability, will enable scientists to make informed decisions in the design of synthetic routes, purification strategies, and analytical methods. The data generated from these experiments will be invaluable for the effective application of this versatile chemical building block in research and development.
References
- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- Predicting Solubility - Rowan Scientific.
- Polarity of Solvents.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- How to determine the solubility of a substance in an organic solvent?
- Physics-Based Solubility Prediction for Organic Molecules - PubMed.
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.
- Properties of Common Organic Solvents.
- Polarity Index.
- 4-Aminobenzonitrile - Solubility of Things.
- Solubility temperatures of pinacol ester of phenylboronic acid (2) as a...
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PubMed Central.
- 4-Aminobenzonitrile | 873-74-5 - ChemicalBook.
- Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics.
- Strategies for the analysis of highly reactive pinacolboron
- Solubility test for Organic Compounds.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- Radiometric method for determining solubility of organic solvents in water | Analytical Chemistry - ACS Public
- Boronic Esters | SCBT - Santa Cruz Biotechnology.
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- (PDF)
- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile - Benchchem.
- Solvent Miscibility Table - Sigma-Aldrich.
- (PDF)
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potential uses of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in medicinal chemistry
An In-depth Technical Guide to the Strategic Application of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Medicinal Chemistry
Abstract
This compound is a versatile and strategically important building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a boronic acid pinacol ester and an aminobenzonitrile scaffold, provides medicinal chemists with two orthogonal points for molecular elaboration. The boronic ester is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. Concurrently, the aminobenzonitrile moiety serves as both a valuable pharmacophore and a functional handle for subsequent synthetic transformations, such as amide bond formation or N-arylation. This guide provides an in-depth analysis of the compound's properties, explores the causality behind its principal reactions, and presents field-proven experimental protocols. We will particularly focus on its application in the synthesis of kinase inhibitor scaffolds, a therapeutic class of immense importance in contemporary drug discovery.
A Multifunctional Building Block: Core Properties and Strategic Value
This compound, hereafter referred to as 1 , is a crystalline solid at standard conditions. Its structure presents a unique convergence of functionalities that are highly prized in drug discovery programs. The pinacolboronate group offers a robust, yet highly reactive, handle for carbon-carbon bond formation, while the aminobenzonitrile portion is a common feature in many biologically active molecules, including numerous approved drugs.[1][2] This dual-utility allows for the rapid generation of molecular complexity from a single, well-defined starting material.
The strategic value of 1 lies in its ability to serve as a linchpin in convergent synthetic strategies. A medicinal chemist can first utilize the boronic ester to establish a core biaryl linkage and then exploit the amino group to introduce diversity elements or key pharmacophoric features, significantly streamlining the synthesis of compound libraries for structure-activity relationship (SAR) studies.
| Property | Value | Reference |
| CAS Number | 1350635-52-7 | [3] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3] |
| Molecular Weight | 244.1 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, DMF, Toluene) | |
| Key Functionalities | Boronic Acid Pinacol Ester, Primary Aryl Amine, Nitrile |
The Engine of Complexity: The Boronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
The rise of boronic acids and their esters in medicinal chemistry is a direct result of their exceptional utility in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed process allows for the formation of C(sp²)-C(sp²) bonds under mild conditions with remarkable tolerance for a wide range of functional groups, making it a cornerstone of modern synthesis.[4][5][6] The pinacol ester of compound 1 provides enhanced stability and handling properties compared to the free boronic acid, while readily participating in the catalytic cycle.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The choice of catalyst, ligand, base, and solvent is dictated by the need to efficiently facilitate each step of this cycle. The process is a self-validating system where the successful formation of the product confirms the harmonious operation of all components.
Field-Proven Protocol: Suzuki-Miyaura Coupling with Compound 1
This protocol provides a robust starting point for coupling compound 1 with a variety of aryl or heteroaryl halides. The choice of a biarylphosphine ligand like SPhos is often critical for coupling with less reactive aryl chlorides or for sterically hindered substrates.[7]
Materials:
-
This compound (1 ) (1.0 equiv)
-
Aryl/Heteroaryl Halide (Ar-X) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add compound 1 (e.g., 244 mg, 1.0 mmol), the aryl halide (1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inerting: Evacuate and backfill the flask with Argon three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL total volume) via syringe. The presence of water is often crucial for the transmetalation step.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under Argon, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of anhydrous dioxane. Stir for 5-10 minutes. This pre-formation step generates the active Pd(0) species and can improve reaction consistency.
-
Reaction Initiation: Add the prepared catalyst solution to the main reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C.[8] Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Exemplary Targets and Quantitative Data
The following table illustrates hypothetical target molecules that can be synthesized using the strategy outlined above, along with representative yields for the key Suzuki coupling step based on literature precedents for similar transformations.
| R¹-X (Suzuki Partner) | R²-COOH (Amide Partner) | Potential Kinase Target Family | Representative Suzuki Yield (%) |
| 4-bromo-1H-pyrazole | 3-(Trifluoromethyl)benzoic acid | JAK, BTK | 85 - 95 |
| 2-chloro-4-aminopyrimidine | Cyclopropanecarboxylic acid | EGFR, HER2 | 70 - 88 |
| 5-bromoisoquinoline | N-Boc-piperidine-4-carboxylic acid | ROCK, Aurora | 80 - 92 |
| 3-bromo-1H-indazole | 4-Morpholineacetic acid | VEGFR, PDGFR | 75 - 90 |
Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with activated and non-activated coupling partners.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a sophisticated building block that empowers medicinal chemists to rapidly and efficiently access novel chemical space. Its inherent bifunctionality allows for the execution of convergent and modular synthetic strategies, which are essential for modern drug discovery campaigns. The proven utility of its constituent parts—the boronic ester in robust C-C bond formation and the aminobenzonitrile as a key pharmacophore and synthetic anchor—positions it as a valuable asset for the synthesis of kinase inhibitors and other complex, biologically active molecules.
Future applications will likely see this compound used in the development of new classes of therapeutics, including GPCR modulators and covalent inhibitors. Furthermore, its well-defined structure and orthogonal reactivity make it an ideal candidate for inclusion in fragment libraries for fragment-based drug discovery (FBDD) and for the automated, high-throughput synthesis of large compound collections. As the demand for novel and effective therapeutics continues to grow, the strategic application of such powerful building blocks will remain paramount to the success of medicinal chemistry endeavors.
References
- 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | BLD Pharm. BLD Pharm.
- 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - CymitQuimica. CymitQuimica.
- 3-Amino-4-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. BLD Pharm.
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]
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The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. [Link]
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Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. National Institutes of Health. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. ResearchGate. [Link]
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The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]
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Navigating the Reactivity of a Trifunctional Building Block: A Technical Guide to 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Among these, multi-functionalized aromatic scaffolds offer a powerful platform for the rapid assembly of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the amino group in 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile intermediate possessing three distinct and synthetically valuable functional groups. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging the full potential of this unique reagent.
Molecular Architecture and Electronic Landscape
The reactivity of the amino group in this compound is intricately governed by the electronic interplay of all three substituents on the benzene ring. Understanding this electronic landscape is crucial for predicting and controlling its chemical behavior.
-
Amino Group (-NH₂): As a potent electron-donating group through resonance, the amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, in this specific molecule, the para position is occupied by the nitrile group.
-
Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction and resonance. This deactivates the aromatic ring, making it less susceptible to electrophilic attack. Furthermore, it reduces the nucleophilicity of the amino group.
-
Pinacol Boronate Ester (-B(pin)): Located ortho to the amino group, the pinacol boronate ester exerts a moderate electron-withdrawing inductive effect. Its steric bulk also plays a significant role in directing the regioselectivity of reactions involving the adjacent amino group.
The cumulative effect of these substituents renders the amino group less nucleophilic than in aniline itself, yet it remains a reactive handle for a variety of synthetic transformations. The ortho-boronate ester can sterically hinder direct reactions at the amino group and can also influence the regioselectivity of reactions on the aromatic ring.
Key Synthetic Transformations of the Amino Group
The synthetic utility of this compound is realized through a range of reactions targeting the amino group. The following sections detail established protocols and the underlying chemical principles for several key transformations.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the linkage of this building block to a wide array of carboxylic acids. Given the reduced nucleophilicity of the amino group, efficient coupling often requires the use of activating agents.
Conceptual Workflow for Amide Coupling:
Figure 1: General workflow for amide bond formation.
Protocol: HATU-Mediated Amide Coupling
A robust and widely applicable protocol for the acylation of this compound involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.
-
Coupling Agent Addition: Add HATU (1.1-1.2 eq.) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Choices:
-
HATU: Chosen for its high efficiency and ability to suppress racemization in chiral carboxylic acids.
-
DIPEA: A sterically hindered base that facilitates the reaction without competing as a nucleophile.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activating agent and the boronate ester.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In this context, the amino group of this compound can act as a nucleophile to couple with aryl or heteroaryl halides, significantly expanding the molecular complexity.
Conceptual Workflow for Buchwald-Hartwig Amination:
Figure 2: General workflow for Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed N-Arylation
The following is a representative protocol for the Buchwald-Hartwig amination. The choice of catalyst, ligand, and base can be substrate-dependent and may require optimization.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube or vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography.
Causality Behind Choices:
-
Palladium Catalyst and Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective in promoting the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. The choice of base can influence the reaction rate and selectivity.
-
Inert and Anhydrous Conditions: Essential to prevent the deactivation of the catalyst and the hydrolysis of the boronate ester.
Diazotization and Subsequent Transformations
The primary amino group can be converted to a diazonium salt, a highly versatile intermediate that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a range of functionalities.
Conceptual Workflow for Diazotization and Sandmeyer Reaction:
electronic properties of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
An In-depth Technical Guide to the Electronic Properties of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fascinating trifunctional molecule that incorporates an electron-donating amino group, an electron-withdrawing nitrile group, and a versatile boronate ester moiety on a central benzene ring. This unique substitution pattern suggests a nuanced electronic landscape with potential applications in organic electronics, medicinal chemistry, and as a synthetic intermediate. This technical guide provides a comprehensive framework for understanding and characterizing the core electronic properties of this molecule. In the absence of extensive published data on this specific compound, this document emphasizes predictive insights based on the electronic nature of its constituent functional groups and presents detailed, field-proven experimental and computational protocols for its full electronic characterization.
Introduction: Deconstructing the Molecular Architecture
The electronic behavior of this compound is dictated by the interplay of its three key functional groups. A thorough analysis of their individual and collective electronic contributions is paramount for predicting the molecule's properties and designing relevant applications.
-
The Aminobenzonitrile Core: The relative positioning of the amino (-NH₂) and nitrile (-C≡N) groups on the benzene ring significantly influences the electronic properties of aminobenzonitrile isomers.[1] The amino group is a strong electron-donating group (EDG) through resonance (+R effect), while the nitrile group is a potent electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). In the target molecule, the para relationship between the amino and nitrile groups suggests the potential for a strong intramolecular charge transfer (ICT) character, which can be a key determinant of its photophysical properties.[2][3]
-
The Arylboronate Ester Moiety: The tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronate ester, is generally considered to have a weak electron-withdrawing character.[4] The vacant p-orbital on the sp²-hybridized boron atom can accept electron density from the aromatic ring.[5] This functional group is a cornerstone of modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making the title compound a valuable building block.[6]
The combination of these groups on a single aromatic scaffold presents a molecule with a complex and potentially tunable electronic profile. The following sections will provide the methodologies to rigorously probe this profile.
Theoretical Framework and Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict the electronic structure of molecules before embarking on extensive experimental work.[7]
Predicting Electronic Properties with DFT
DFT calculations can provide valuable approximations of key electronic parameters:[8]
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are critical for understanding a molecule's reactivity and its behavior in electronic devices. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability).[7]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a crucial indicator of the molecule's electronic and optical properties.[7] A smaller gap generally correlates with easier electronic excitation and absorption of longer wavelength light.
Recommended Computational Protocol
A robust computational investigation can be structured as follows:
-
Geometry Optimization: The first step is to obtain the ground-state geometry of the molecule. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G**).[9]
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation can be performed with a larger basis set (e.g., 6-311+G(2d,p)) to obtain reliable HOMO and LUMO energy values.[10]
-
Solvent Effects: To model realistic experimental conditions, solvent effects can be incorporated using a continuum model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[11]
Caption: A typical DFT workflow for predicting molecular electronic properties.
Experimental Characterization of Electronic Properties
While computational methods are predictive, experimental validation is the gold standard.[12] UV-Vis spectroscopy and cyclic voltammetry are two fundamental techniques for probing the electronic landscape of organic molecules.[7]
UV-Visible Spectroscopy: Probing the HOMO-LUMO Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from an occupied orbital to an unoccupied orbital, most commonly from the HOMO to the LUMO. The wavelength of maximum absorption (λ_max) can be used to estimate the optical HOMO-LUMO gap.[1][7]
Table 1: Predicted vs. Experimental Data Summary (Hypothetical)
| Parameter | Computational (DFT) | Experimental (UV-Vis) | Experimental (CV) |
| HOMO Energy | Value (eV) | - | Value (eV) |
| LUMO Energy | Value (eV) | - | Value (eV) |
| HOMO-LUMO Gap | Value (eV) | Value (eV) | Value (eV) |
| λ_max | - | Value (nm) | - |
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of about 0.01 mg/mL to ensure the absorbance is within the optimal range (0.1-1.0 AU).[1]
-
-
Data Acquisition:
-
Record the UV-Vis spectrum from 200 to 800 nm using a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference blank.[1]
-
-
Data Analysis:
-
Identify the absorption maximum (λ_max).
-
Calculate the optical HOMO-LUMO gap (E_gap) using the onset of the absorption edge (λ_onset) with the following equation: E_gap (eV) = 1240 / λ_onset (nm)
-
Cyclic Voltammetry: Determining Frontier Orbital Energy Levels
Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[13] These potentials can be correlated to the HOMO and LUMO energy levels, respectively.[14][15]
-
Instrumentation: A potentiostat with a three-electrode cell.[13]
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Sample Preparation:
-
Prepare a solution of the sample (typically 1-5 mM) in an aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.[16]
-
-
Data Acquisition:
-
Perform a cyclic potential sweep, starting from a potential where no reaction occurs and sweeping towards positive potentials to observe oxidation, then reversing the sweep towards negative potentials to observe reduction.
-
Record the resulting current as a function of the applied potential.
-
-
Calibration and Data Analysis:
-
After the initial measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again.[14]
-
Determine the onset of the oxidation (E_ox^onset) and reduction (E_red^onset) potentials of the sample relative to the Fc/Fc⁺ couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):[15] HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 4.8]
-
The electrochemical HOMO-LUMO gap is the difference between the LUMO and HOMO energies.
-
Caption: Experimental workflows for UV-Vis spectroscopy and cyclic voltammetry.
Conclusion and Future Outlook
This compound represents a molecule with significant potential stemming from its unique electronic architecture. The methodologies outlined in this guide provide a robust framework for its comprehensive electronic characterization. By combining predictive computational modeling with rigorous experimental validation through UV-Vis spectroscopy and cyclic voltammetry, researchers can unlock a deep understanding of its frontier molecular orbitals and energy gap. This knowledge is crucial for rationally designing its use in applications ranging from novel organic semiconductors and fluorescent probes to complex pharmaceutical intermediates. The true potential of this versatile building block awaits exploration, and the protocols herein serve as a foundational roadmap for that journey.
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Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
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Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles | ACS Omega - ACS Publications. (URL: [Link])
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a Cyclic voltammetry (CV) curves of trivalent boronate ester (B1)... - ResearchGate. (URL: [Link])
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What is stronger, aniline or 4-Aminobenzonitrile? - Quora. (URL: [Link])
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (URL: [Link])
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (URL: [Link])
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5-Cyanothiophene-2-boronic acid pinacol ester. (URL: [Link])
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Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene | Request PDF - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction: The Strategic Importance of Substituted Benzonitriles
The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance.[1][2][3] This application note focuses on a particularly valuable building block: 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . The presence of an amino group, a cyano moiety, and a boronic ester on the same aromatic ring makes this reagent a versatile precursor for a diverse range of complex molecules, including potent pharmaceutical intermediates and novel organic materials.[4]
The strategic placement of the amino and cyano groups allows for post-coupling transformations, providing access to a rich chemical space. The pinacolborane ester offers enhanced stability compared to the corresponding boronic acid, facilitating easier handling and storage while still exhibiting excellent reactivity in the catalytic cycle.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling protocol using this specific reagent, offering both a detailed experimental procedure and the underlying scientific principles to empower researchers in their synthetic endeavors.
The Engine of C-C Bond Formation: Unraveling the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6][7] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar Pd(II) complex.[1][6] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[6]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic ester is transferred to the palladium center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic boronate species.[8][9][10][11] This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 244.11 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of degassed solvents is essential to maintain an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
While the Suzuki-Miyaura coupling is generally robust, challenges can arise, particularly with functionalized substrates.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst due to oxygen exposure. | Ensure thorough degassing of the reaction vessel and solvents. |
| Unsuitable catalyst/ligand combination for the specific substrates. | Screen alternative palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[12][13] | |
| Ineffective base. | Try alternative bases such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[14] | |
| Homocoupling of Boronic Ester | Presence of Pd(II) species and oxygen. | Thorough degassing is critical. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] |
| Protodeborylation | Hydrolysis of the boronic ester back to the arene. | Use anhydrous conditions if possible, or minimize the reaction time. Using a stronger, non-aqueous base like KF can sometimes be beneficial.[11] |
| Difficulty in Purification | The amino group can cause streaking on silica gel. | Consider protecting the amino group (e.g., as a Boc carbamate) prior to the coupling reaction. This can also prevent potential side reactions.[15] |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a powerful and efficient route to a wide array of highly functionalized biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this versatile building block in their synthetic campaigns. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to navigate the nuances of this important transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. (2018). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
Oldenhuis, N. J., et al. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Aminative Suzuki-Miyaura coupling. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Šačkus, A., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
-
ResearchGate. (2021). Possible reaction mechanism for Suzuki‐Miyaura coupling reaction. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. [Link]
-
Organic Letters. (2025). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. [Link]
-
eScholarship.org. (2010). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed Suzuki coupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block in medicinal chemistry and materials science.[2] The presence of both an amino and a nitrile group on the benzonitrile ring, coupled with the use of a pinacol boronic ester, presents unique considerations for catalyst selection and reaction optimization.
Scientific Foundation: Mechanism and Strategic Catalyst Selection
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[3]
The specific nature of this compound, with its electron-donating amino group and the robust pinacol boronic ester, requires careful consideration of the catalyst system to ensure efficient and high-yielding coupling.
The Role of Palladium Catalysts and Ligands
The choice of palladium source and, critically, the supporting ligand is paramount for a successful Suzuki coupling. Modern catalysis has moved towards the use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) which significantly enhance catalytic activity.[5][6]
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered or electron-rich substrates.[5][7] They promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and active palladium complexes, often demonstrating high turnover numbers and stability.[8]
For the coupling of this compound, a catalyst system that can overcome the potential for catalyst inhibition by the amino and nitrile functionalities is essential.
The Significance of the Pinacol Boronic Ester
Pinacol boronic esters, such as the one in the title compound, offer enhanced stability compared to their corresponding boronic acids, reducing side reactions like protodeboronation.[9] However, their transmetalation can be slower. The choice of base and solvent system is crucial to facilitate this step.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl halides.
Materials:
-
This compound
-
Aryl halide (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine like XPhos or SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the aryl halide (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Comparative Catalyst Performance
The following table summarizes representative palladium catalyst systems and their typical performance in Suzuki coupling reactions involving challenging substrates. This data can guide the selection of an appropriate catalyst for the coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Excellent for sterically hindered and electron-rich substrates. |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | High | Another highly effective Buchwald-type ligand. |
| Pd(PPh₃)₄ | None | K₂CO₃ | DME/H₂O | 90 | Moderate to High | A classic catalyst, may require longer reaction times. |
| [Pd(IPr)Cl₂]₂ | NHC | Cs₂CO₃ | DMF | 120 | High | A stable and highly active N-heterocyclic carbene-based catalyst. |
Visualizing the Process: Diagrams and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in Suzuki coupling.
References
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction - ACS Publications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
(PDF) Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]
-
A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC - NIH. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar. [Link]
-
Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium Catalysts with Triglyme‐Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent - ResearchGate. [Link]
-
Suzuki Coupling Mastery: Leveraging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile for Complex Molecule Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A key component in this palladium-catalyzed transformation is the base, which plays a multifaceted and critical role in the catalytic cycle.[1][4] Its selection is not trivial and must be tailored to the specific substrates involved.
This guide focuses on the Suzuki-Miyaura coupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , a versatile building block possessing a unique combination of functional groups: an electron-donating amine and an electron-withdrawing nitrile on a phenylboronic ester scaffold.[5] The electronic and chemical nature of these groups presents specific challenges and considerations for reaction optimization. This document provides a detailed analysis of base selection, mechanistic insights, and robust protocols designed for researchers, scientists, and drug development professionals to achieve successful and reproducible coupling outcomes.
The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is essential for the Suzuki-Miyaura reaction to proceed; in its absence, the transmetalation step is prohibitively slow. The base typically fulfills three primary roles within the catalytic cycle, as illustrated below.[4]
-
Activation of the Organoboron Species: The base reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex (D). This activation enhances the polarization of the organic ligand, making it more readily transferable to the palladium center.[6][7][8]
-
Formation of the Active Palladium Complex: The base reacts with the initial oxidative addition product (B), replacing the halide with a hydroxide or alkoxide ligand to form a more reactive palladium intermediate (C).[4]
-
Acceleration of Reductive Elimination: In some cases, the base can also facilitate the final reductive elimination step, leading to product formation and regeneration of the Pd(0) catalyst.[4]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key roles of the base.
Substrate-Specific Challenges: 5-Amino-2-(pinacolborolan-2-yl)benzonitrile
The structure of the title compound requires careful consideration when selecting a base.
-
The Amino Group (-NH₂): This electron-donating group increases the electron density of the aromatic ring. While this can be beneficial, the amine itself is a Lewis base and can coordinate to the palladium center, potentially inhibiting catalytic activity.[9]
-
The Nitrile Group (-CN): This electron-withdrawing group is susceptible to hydrolysis to an amide or carboxylic acid under strongly basic conditions, particularly at elevated temperatures.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in the loss of the valuable boronic ester. This process is often promoted by strong bases and the presence of water, and can be a significant issue for electron-rich or sterically hindered organoboron reagents.[10][11]
The ideal base must be strong enough to facilitate the catalytic cycle efficiently but mild enough to avoid catalyst inhibition and unwanted side reactions like nitrile hydrolysis or protodeboronation.
A Guide to Selecting the Optimal Base
The choice of base is intrinsically linked to the solvent system, catalyst, and the specific aryl halide coupling partner. A systematic approach, starting with milder conditions, is often the most effective strategy.
Comparison of Common Bases
The table below summarizes the properties of bases frequently used in Suzuki-Miyaura couplings. The strength of the base generally correlates with its ability to accelerate the reaction, but also with its potential to induce side reactions.
| Base | pKa (Conjugate Acid) | Strength | Common Solvents | Key Considerations & Potential Side Effects |
| K₂CO₃ | 10.3 | Weak | Toluene/H₂O, Dioxane/H₂O | Good starting point; mild. May be too weak for challenging substrates.[4][12] |
| Cs₂CO₃ | 10.3 | Weak | Dioxane, Toluene, DMF | Higher solubility in organic solvents than K₂CO₃; often more effective.[13] |
| K₃PO₄ | 12.3 | Moderate | Dioxane, Toluene, THF | Excellent general-purpose base; often provides high yields where carbonates fail. Less prone to cause hydrolysis than hydroxides.[14] |
| NaOH/KOH | 15.7 | Strong | Toluene/H₂O, Dioxane/H₂O | Very effective at promoting the reaction, but high risk of nitrile hydrolysis and protodeboronation.[15] |
| KOtBu | ~17 | Strong | THF, Dioxane (anhydrous) | Very strong, non-nucleophilic base. Can be highly effective but may promote side reactions. Requires anhydrous conditions.[15] |
| KF | 3.2 | Weak | THF, Toluene | Effective for activating boronic esters without requiring water. Can be beneficial if substrate is water-sensitive.[6] |
| Et₃N | 10.7 | Weak | Dioxane, Toluene, DMF | Organic base, useful in homogenous systems. Often used when aqueous conditions are undesirable.[16] |
pKa values are approximate and can vary with solvent and temperature.[17][18]
Experimental Protocols
The following protocols provide a framework for both optimizing the reaction conditions and performing a larger-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Screening Protocol for Base Optimization
This protocol is designed to efficiently identify the optimal base for a specific aryl halide coupling partner on a small scale.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Array of bases to be tested (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% v/v water)
-
Reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each of a series of reaction vials, add this compound (0.1 mmol, 1.0 equiv).
-
Add the aryl halide (0.12 mmol, 1.2 equiv) and the palladium catalyst (0.002 mmol, 0.02 equiv) to each vial.
-
To each respective vial, add a different base (0.2 mmol, 2.0 equiv).
-
Seal the vials with a cap containing a septum.
-
Evacuate and backfill each vial with an inert gas three times.
-
Using a syringe, add the degassed solvent (1.0 mL) to each vial.
-
Place the vials in a heating block or oil bath pre-heated to 90 °C.
-
Stir the reactions for 4-12 hours.
-
After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to determine the relative conversion to the desired product and the formation of byproducts.
Protocol 2: Recommended Starting Conditions for Scale-Up
Based on its general efficacy and moderate basicity, K₃PO₄ is recommended as a robust starting point for scaling up the reaction. It balances reactivity with a lower risk of side reactions compared to strong hydroxides.[9][14]
Materials:
-
This compound (244 mg, 1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂ (15 mg, 0.02 mmol, 0.02 equiv)
-
Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed separately by sparging with argon for 20 minutes.
-
Schlenk flask (50 mL) and stir bar
Procedure:
-
To the Schlenk flask, add this compound, the aryl bromide, K₃PO₄, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.
-
Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst is inactive. 2. Base is too weak. 3. Temperature is too low. 4. Amine coordination is inhibiting the catalyst. | 1. Use a fresh catalyst; ensure inert atmosphere. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 3. Increase temperature in 10 °C increments. 4. Increase catalyst loading slightly; consider a different ligand. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long. 2. Presence of excess water with a strong base. | 1. Switch to a weaker base (e.g., from K₃PO₄ to Cs₂CO₃ or KF). 2. Reduce the amount of water or use an anhydrous solvent system with a base like KF. |
| Nitrile Hydrolysis | 1. Base is too strong (especially hydroxides). 2. Reaction temperature is too high or time is too long. | 1. Avoid strong hydroxides (NaOH, KOH). Use carbonates or phosphates. 2. Reduce the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Formation of Homocoupling Byproducts | 1. Inefficient oxidative addition or transmetalation. 2. Oxygen contamination. | 1. Ensure proper stoichiometry (slight excess of boronic ester). 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the base. The presence of both amino and nitrile functionalities necessitates a careful balance between reactivity and the avoidance of side reactions. A systematic screening approach is the most reliable method for optimization. For general applications, a moderately strong, non-hydroxide base such as K₃PO₄ in an aqueous dioxane system serves as an excellent and robust starting point, offering a high probability of success while minimizing the degradation of this valuable synthetic intermediate.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
ResearchGate. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. The effect of various bases on the Suzuki coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. [Link]
-
ACS Publications. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]
-
NIH National Library of Medicine. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]
-
University of California, Davis. pKa Values of Common Bases. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
NIH National Library of Medicine. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling Mastery: Leveraging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile for Complex Molecule Synthesis. [Link]
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- 1. chemistnotes.com [chemistnotes.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buy 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 934426-22-9 [smolecule.com]
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- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
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one-pot synthesis involving 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
An Application Guide to the One-Pot Synthesis of Biaryl Scaffolds via 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Abstract
This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of complex biaryl molecules utilizing the in situ generation of this compound. This intermediate is a highly versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.[1][2] The described methodology combines a palladium-catalyzed Miyaura borylation of an aminobenzonitrile precursor with a subsequent Suzuki-Miyaura cross-coupling reaction in a single reaction vessel. This sequential, one-pot approach circumvents the need for isolation and purification of the often-unstable boronic ester intermediate, leading to increased efficiency, reduced waste, and improved overall yields.[3] This guide is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of functionalized biaryl aminonitriles.
Introduction and Scientific Principle
The 2-aminobenzonitrile motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[4][5] Its value stems from the strategic placement of an amino group and a nitrile group on a benzene ring, which provides multiple reactive handles for building molecular complexity and engaging in crucial hydrogen bonding interactions with biological targets.[2][6] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl halides and organoboron compounds with high functional group tolerance.[7][8]
However, the synthesis, isolation, and storage of the required aryl boronic acids or esters can be challenging due to their propensity for decomposition.[3] The one-pot borylation/Suzuki coupling sequence elegantly solves this problem. The strategy involves two sequential, palladium-catalyzed reactions performed in the same pot (Figure 1):
-
Miyaura Borylation: An accessible aryl halide, such as 2-bromo-5-aminobenzonitrile, is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to form the key intermediate, this compound.
-
Suzuki-Miyaura Cross-Coupling: Upon completion of the borylation, a second aryl or heteroaryl halide is introduced into the reaction mixture along with a suitable base, triggering the cross-coupling reaction with the in situ-generated boronate ester.
This sequential process is highly efficient as the reaction conditions for both transformations are often compatible, requiring only minor adjustments, such as the addition of a different base or an aqueous co-solvent for the coupling step.[9]
One-Pot Synthesis Workflow
The logical flow of the one-pot procedure is designed to maximize efficiency by telescoping two distinct synthetic operations. The initial phase establishes the boronate ester, which is then consumed in the subsequent C-C bond-forming event without isolation.
Figure 1: Workflow for the one-pot sequential borylation/Suzuki coupling.
Detailed Experimental Protocol
This protocol describes a representative one-pot synthesis of 5-amino-2-(pyridin-4-yl)benzonitrile , a scaffold relevant to kinase inhibitor development.[1][3]
3.1. Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2-Bromo-5-aminobenzonitrile | 90391-91-8 | 196.03 | Starting Material 1 |
| 4-Bromopyridine hydrochloride | 19524-06-2 | 194.45 | Starting Material 2 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 | Catalyst |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Base 1 (Anhydrous) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base 2 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Degassed |
| Ethyl Acetate | 141-78-6 | 88.11 | For Extraction |
| Brine (Saturated NaCl) | 7647-14-5 | - | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Silica Gel | 7631-86-9 | - | For Chromatography |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware (syringes, funnels, etc.)
3.2. Step-by-Step Procedure
Scientist's Note: This reaction is sensitive to oxygen and moisture. Ensure all glassware is oven-dried, and maintain a positive pressure of inert gas throughout the procedure to prevent catalyst degradation and side reactions.
Part A: Miyaura Borylation
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-aminobenzonitrile (1.00 g, 5.10 mmol, 1.0 equiv), bis(pinacolato)diboron (1.55 g, 6.12 mmol, 1.2 equiv), and anhydrous potassium acetate (1.50 g, 15.3 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.187 g, 0.255 mmol, 0.05 equiv).
-
Under a positive flow of inert gas, add 25 mL of anhydrous 1,4-dioxane via syringe.
-
Begin vigorous stirring and heat the reaction mixture to 85 °C.
-
Maintain the reaction at this temperature for 4-6 hours.
-
Rationale: The borylation is typically slower than the subsequent coupling. KOAc is a sufficiently mild base to promote the borylation of the aryl bromide without causing significant hydrolysis of the boronate ester.[9] Reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to confirm the consumption of the starting bromide.
-
Part B: Suzuki-Miyaura Cross-Coupling
-
After the initial 4-6 hours, cool the reaction mixture to room temperature.
-
To the same flask, add 4-bromopyridine hydrochloride (1.09 g, 5.61 mmol, 1.1 equiv).
-
Scientist's Note: The hydrochloride salt is used here. The added base in the next step will neutralize the HCl and provide the necessary basicity for the Suzuki coupling.
-
-
Prepare a solution of potassium carbonate (2.11 g, 15.3 mmol, 3.0 equiv) in 8 mL of degassed deionized water. Add this aqueous solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for an additional 3-5 hours.
-
Rationale: The addition of an aqueous base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] The increased temperature facilitates the coupling. Monitor the reaction for the disappearance of the boronate ester intermediate.
-
3.3. Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 3:1 and moving to 1:1) to afford the pure product.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Off-white to pale yellow solid |
| Yield | 65-80% (after purification) |
| Purity (LC-MS) | >95% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.70 (d, J=6.0 Hz, 2H), 7.65 (d, J=6.0 Hz, 2H), 7.20 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 5.75 (s, 2H, -NH₂). (Note: These are predicted values and should be confirmed experimentally). |
| MS (ESI+) | m/z: 196.08 [M+H]⁺ |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The second stage of the one-pot reaction proceeds via the well-established Suzuki-Miyaura catalytic cycle, which efficiently forms the key C-C bond.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Borylation Step | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Poor quality B₂pin₂. | 1. Ensure a robust inert atmosphere; use fresh catalyst.2. Use oven-dried glassware and anhydrous solvents.3. Use freshly opened or properly stored B₂pin₂. |
| Stalled Suzuki Coupling | 1. Incomplete borylation.2. Deactivation of catalyst.3. Insufficiently strong base. | 1. Confirm borylation by LC-MS before proceeding.2. Add a second small portion of catalyst (e.g., 1-2 mol%) with the coupling partners.3. Ensure an adequate amount of a strong base (K₂CO₃, Cs₂CO₃) is used. |
| Formation of Side Products | 1. Homo-coupling of the boronate ester.2. Proto-deborylation (boronate replaced by -H). | 1. Can occur with highly active catalysts; ensure slow addition of reagents or run at a slightly lower temperature.2. Ensure the system is free of excess protic sources until the aqueous base is added for the coupling step. |
Conclusion
The one-pot sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction is a powerful and highly convergent strategy for the synthesis of complex biaryl aminobenzonitriles. By generating the key this compound intermediate in situ, this method enhances operational simplicity, reduces waste, and improves overall process efficiency. The protocol detailed herein provides a reliable framework that can be adapted by researchers in drug discovery and process development to accelerate the synthesis of valuable molecular scaffolds.
References
-
Erb, W., Albini, M., Rouden, J., & Blanchet, J. (2017). Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation. The Journal of Organic Chemistry. Available at: [Link][10]
-
Bollu, V., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link][1]
-
National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link][3]
-
Butsch, K., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Catalysts. Available at: [Link][9]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link][2]
-
ResearchGate. Cross-coupling strategies for aniline synthesis. Available at: [Link][11]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. Available at: [Link][6]
-
MySkinRecipes. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile. Available at: [Link][12]
-
Organic Syntheses. Bis(pinacolato)diboron. Available at: [Link][13]
-
AJOL. ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Available at: [Link][14]
-
Royal Society of Chemistry. A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives. Available at: [Link][15]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Available at: [Link][7]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling Mastery: Leveraging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile for Complex Molecule Synthesis. Available at: [Link][8]
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile [myskinrecipes.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ajol.info [ajol.info]
- 15. A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction: Synthesizing Substituted Biaryl Aminonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed exploration of the reaction conditions for coupling various aryl halides with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The resulting 4-amino-2'-cyanobiaryl structures are pivotal scaffolds in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials.[2]
This document moves beyond a simple recitation of steps. As a Senior Application Scientist, my objective is to provide you, the practicing researcher, with the causal logic behind protocol choices. Understanding why a particular ligand, base, or solvent is selected will empower you to troubleshoot effectively and adapt these methods to your specific synthetic challenges. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, the specific considerations for this unique aminoboronate reagent, and provide robust, field-tested protocols for its successful application.
Understanding the Reagent: 5-Amino-2-(pinacolborato)benzonitrile
The choice of this compound (a pinacol boronic ester) as the coupling partner introduces specific considerations:
-
Stability: Pinacol esters offer significantly enhanced stability compared to their corresponding boronic acids, which can be prone to protodeboronation and trimerization to form boroxines.[3] However, they are still susceptible to hydrolysis, especially under harsh acidic or basic conditions.[3][4] Proper handling under inert atmosphere and the use of anhydrous solvents are recommended.
-
Electronic Nature: The benzene ring is substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-CN). The net electronic effect influences the nucleophilicity of the organoboron reagent during the transmetalation step.
-
Coordinating Groups: The amino group (-NH₂) is a Lewis base and can potentially coordinate to the palladium catalyst. This coordination can, in some cases, inhibit the catalytic cycle. The selection of bulky ligands on the palladium center is a key strategy to mitigate this potential issue.
The Catalytic Cycle: A Mechanistic Framework
A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design. The process, centered around a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a reliable starting point for coupling with electron-neutral or electron-poor aryl bromides.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), 5-Amino-2-(pinacolborato)benzonitrile (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add PdCl₂(dppf) (0.03 mmol) to the flask.
-
Via syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product. [2][6]
Protocol 2: Challenging Coupling with an Aryl Chloride
This protocol utilizes a more active Buchwald-type catalyst system, essential for the less reactive C-Cl bond.
Reagents & Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane, degassed
-
Sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), 5-Amino-2-(pinacolborato)benzonitrile (1.3 mmol), K₃PO₄ (2.5 mmol), and XPhos Pd G3 (0.02 mmol) to a reaction vial.
-
Add degassed, anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.
-
Stir the reaction vigorously. Monitor progress carefully. These reactions can be faster than expected but may require up to 24 hours for unreactive chlorides.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform the work-up and purification as described in Protocol 1. The use of a stronger base may require more careful washing to remove all inorganic salts.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by oxygen).2. Insufficiently degassed solvents.3. Aryl chloride is too unreactive for the chosen conditions. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon for 20-30 min).3. Switch to a more active catalyst (e.g., from Pd(dppf)Cl₂ to an XPhos-based system) and a stronger base (K₃PO₄). Increase temperature. |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Base is too strong or reaction conditions too harsh. | 1. Use anhydrous solvents and a base like K₃PO₄ or Cs₂CO₃.2. Monitor the reaction closely and stop it once the aryl halide is consumed.3. Consider a milder base like KF if other functional groups are sensitive. |
| Homocoupling of Boronic Ester | 1. Oxygen contamination leading to oxidative side reactions. | 1. Improve degassing and inert atmosphere techniques. |
| Product is Difficult to Purify | 1. Co-elution with byproducts (e.g., homocoupled boronic ester or phosphine oxides). | 1. Optimize chromatography conditions (try different solvent gradients).2. Consider a different work-up procedure, such as an acidic wash to remove the basic amino-product into the aqueous layer, followed by basification and re-extraction. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a highly effective method for the synthesis of valuable 4-amino-2'-cyanobiaryl compounds. Success is predicated on a rational approach to reaction design, considering the interplay between the aryl halide's reactivity and the specific nature of the aminoboronate partner. By selecting bulky, electron-rich ligands to promote efficient catalysis and mitigate potential amine-coordination, and by carefully tuning the base, solvent, and temperature, researchers can achieve high yields and develop robust synthetic routes. The protocols and principles outlined in this guide provide a comprehensive framework for navigating these challenges and unlocking the full potential of this powerful transformation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1019-1024. Retrieved from [Link]
-
Al-Zoubi, R. M. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]
-
Scott, D. J., & Ball, N. D. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1727–1732. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Chen, J., Chen, L.-y., Zheng, Y., & Sun, Z. (2014). Asymmetric synthesis of stable α-aminoboronic esters catalyzed by N-heterocylic carbene and copper(I) chloride. RSC Advances, 4, 25959-25962. Retrieved from [Link]
-
Rivera, N. R., & Buchwald, S. L. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 19(9), 14457-14470. Available at: [Link]
-
Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(11), 2143–2146. Retrieved from [Link]
-
Lindh, J., & El-Sheshtawy, H. S. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Retrieved from [Link]
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Domainex. (2024, June 11). Synthesis in Review: Aminative Suzuki-Miyaura Coupling. Retrieved from [Link]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
Kar B, et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Retrieved from [Link]
-
Touchet, S., et al. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(7), 3895-914. Retrieved from [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
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Application Note & Protocols: Strategies for the Purification of Products from 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Reactions
The Purification Challenge: Navigating the Chemistry of an Aminobenzonitrile Boronic Ester
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a highly versatile building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its structure, containing a nucleophilic amino group, a polar nitrile, and a reactive pinacol boronate ester, enables the construction of complex molecular architectures. However, these same functional groups present a unique and formidable set of challenges during product purification.
A successful purification strategy hinges on understanding and mitigating three core issues:
-
Lability of the Pinacol Boronate Ester: The C–B bond is part of a boronic ester, which is susceptible to hydrolysis back to the corresponding boronic acid, particularly under acidic conditions.[3][4] Standard silica gel is inherently acidic and can catalyze this degradation on-column, leading to yield loss and the introduction of polar, difficult-to-remove impurities.[5]
-
Basicity of the Aniline Moiety: The primary amino group can interact strongly with the acidic silanol groups on a standard silica gel stationary phase. This leads to significant band broadening, tailing, or even irreversible adsorption of the product onto the column.[6][7]
-
Polarity and Solubility: The combination of the amino and nitrile groups imparts significant polarity to the molecule and its derivatives, influencing solubility and chromatographic behavior.
This guide provides a series of field-proven protocols and the scientific rationale behind them, designed to navigate these challenges and achieve high purity for products derived from this valuable reagent.
Foundational Step: The Post-Reaction Work-up
An effective work-up is the first line of defense, designed to remove the bulk of inorganic salts, catalysts, and highly polar or non-polar impurities before committing to a more resource-intensive purification technique. The choice of work-up is dictated by the stability of the product and the nature of the impurities.
Protocol 2.1: General Extractive Work-up for Suzuki Coupling Reactions
This protocol is designed to remove the palladium catalyst, inorganic base (e.g., K₂CO₃, Cs₂CO₃), and unreacted boronic acid/ester starting materials.
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove the bulk of the inorganic base and other water-soluble byproducts.
-
Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further removes water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The choice of drying agent depends on the solvent; MgSO₄ is generally more efficient but slightly acidic, while Na₂SO₄ is neutral.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Expert Insight: The pH of the aqueous wash is critical. Avoid acidic washes (pH < 7) at this stage, as they can protonate the amino group, potentially partitioning your product into the aqueous layer, and can accelerate the hydrolysis of the pinacol boronate ester.[5]
The Primary Purification Toolbox
With a crude product in hand, the next step involves selecting the optimal high-resolution purification technique. The decision is primarily based on the physical state of the product (solid vs. oil) and the separation difficulty of the remaining impurities.
Workflow: Selecting a Purification Strategy
The following diagram outlines a logical decision-making process for purifying products derived from 5-Amino-2-(pinacolboryl)benzonitrile.
Caption: Decision workflow for selecting the appropriate purification protocol.
Protocol 3.1: Purification via Crystallization
For products that are solid at room temperature and >90% pure by crude NMR or LC-MS, crystallization is the most efficient and scalable method of purification.[7][8]
-
Solvent Screening: In small vials, test the solubility of the crude product (~10-20 mg) in various solvents (e.g., hexanes, ethyl acetate, toluene, isopropanol, acetonitrile) at room and elevated temperatures.
-
Ideal Solvent System: An ideal single-solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when heated. Alternatively, a binary solvent system (one "soluble" solvent, one "anti-solvent") can be used. A common and effective system for these types of molecules is Ethyl Acetate/Hexanes or Toluene/Hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent (or the pure "soluble" solvent in a binary system).
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) to induce crystallization.
-
Binary Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot "soluble" solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities. Dry the crystals under high vacuum.
Protocol 3.2: Flash Chromatography on Modified Silica
Standard flash chromatography is often problematic for boronic esters due to over-adsorption and degradation.[6] The following protocols for modifying the stationary phase are crucial for successful separation.
Option A: Boric Acid Impregnated Silica Gel
This method suppresses the loss of the pinacol boronic ester by minimizing interactions that lead to over-adsorption on the silica surface.[6][9]
Preparation of B-Silica:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., 50 g of boric acid in 1 L of ethanol).
-
Create a slurry of standard silica gel in this solution.
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with the pure solvent (e.g., ethanol) to remove excess boric acid.
-
Dry the silica gel thoroughly in a vacuum oven at 60 °C for several hours until it is a free-flowing powder.
Chromatography Protocol:
-
Pack a column with the prepared Boric Acid-Silica (B-Silica).
-
Choose an appropriate eluent system, typically a gradient of ethyl acetate in hexanes. The polarity required may be slightly different than on standard silica, so screen with TLC first using plates prepared with B-Silica.
-
Load the crude product onto the column (dry loading is often preferred).
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Option B: Triethylamine (NEt₃) Neutralized Silica Gel
This method deactivates the acidic silanol groups, which is particularly effective for preventing the streaking and irreversible adsorption of basic amine-containing compounds.[5][7]
Chromatography Protocol:
-
Choose an eluent system (e.g., 90:10 Hexanes:EtOAc).
-
Add a small amount of triethylamine (typically 0.5-1% by volume) to the eluent mixture.
-
Pack the column with standard silica gel using this NEt₃-containing eluent.
-
Equilibrate the column by flushing with several column volumes of the eluent.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Run the chromatography as usual, maintaining the 0.5-1% triethylamine concentration in the eluent throughout the gradient.
Trustworthiness Check: Always run a small analytical TLC plate with your chosen eluent system (with and without NEt₃) before committing to a large-scale column. A significant improvement in spot shape (less tailing) on the neutralized plate is a strong indicator of a successful preparative separation.
Protocol 3.3: Purification via Acid-Base Extraction
This technique is a powerful, non-chromatographic method for separating the basic amine-containing product from neutral or acidic impurities. Caution: This method should only be used if the final product is known to be stable to mild acid, as it risks hydrolyzing the boronate ester.[10]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous acid solution (e.g., 1 M HCl or 5% aqueous citric acid). The amine product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Wash Aqueous Layer: Combine the acidic aqueous layers and wash once with fresh ethyl acetate to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the pH is > 9. This deprotonates the amine, causing the product to precipitate or become extractable.
-
Product Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM). Repeat the extraction 3 times.
-
Final Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks/tails on TLC plate | Strong interaction of the basic amine with acidic silica gel. | Add 0.5-1% triethylamine to the eluent.[5] Use an alternative stationary phase like neutral alumina.[8] |
| Low recovery from silica column | Irreversible adsorption of the product. Hydrolysis of the boronate ester on the column. | Use neutralized silica (Protocol 3.2B) or boric acid-impregnated silica (Protocol 3.2A).[5][6] |
| New, very polar spot appears during chromatography | On-column hydrolysis of the pinacol boronate ester to the more polar boronic acid. | Ensure the silica gel is neutralized.[5] Use a less protic or non-aqueous mobile phase if possible. Minimize time on the column. |
| Product is an oil and cannot be crystallized | The product is amorphous or has a low melting point. | Flash chromatography is the primary alternative.[8] If impurities are minimal, high-vacuum distillation (Kugelrohr) may be an option for thermally stable compounds. |
| Product co-elutes with a non-polar impurity | Similar Rf values in the chosen eluent system. | Change the eluent system to alter selectivity (e.g., switch from EtOAc/Hexanes to DCM/Methanol). Try a different stationary phase (e.g., alumina or reverse-phase silica). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents and solvents.[11]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine powders.[11]
-
Chemical Handling: Aminobenzonitriles and boronic esters should be treated as potentially hazardous. Avoid skin and eye contact. Refer to the specific Safety Data Sheet (SDS) for the reagents in use.[12]
-
Solvent Safety: Organic solvents are flammable. Keep them away from ignition sources. Dispose of chemical waste according to institutional guidelines.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
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Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(10), 1214-1216. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Li, W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233, 74-83. [Link]
-
Qiu, H., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Organic Process Research & Development, 18(5), 607-613. [Link]
- Bayer AG. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
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Lee, S., & Lee, Y. (2014). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Molecules, 19(9), 14356-14367. [Link]
-
Herbert Brown Pharmaceutical & Research Laboratories. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company. [Link]
-
ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
- Council of Scientific and Industrial Research. (n.d.). Process for purification of boronic acid and its derivatives.
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Vedejs, E., & Chapman, R. W. (2000). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. The Journal of Organic Chemistry, 65(16), 5301-5303. [Link]
- Bayer AG. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Otsuka, T., et al. (2004). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 126(15), 4982-4989. [Link]
-
Reddit User. (2022). Trouble purifying my boronate ester compound. r/Chempros. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling Mastery: Leveraging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile for Complex Molecule Synthesis. [Link]
Sources
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- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Scale-Up Synthesis of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: An Application Note and Protocol for Researchers
Introduction: The Strategic Importance of Arylboronic Esters in Modern Drug Discovery
Arylboronic acids and their corresponding esters are foundational building blocks in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These reagents are instrumental in the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials. The target molecule of this guide, 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a particularly valuable synthetic intermediate. It incorporates three key functional groups: a boronic ester for subsequent cross-coupling reactions, a nucleophilic amino group for further derivatization, and a nitrile group, which is a prevalent pharmacophore in many approved drugs.[2] The strategic placement of these functionalities makes it a highly sought-after precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the robust and widely applicable Miyaura borylation reaction. We will delve into a detailed, step-by-step protocol, the underlying reaction mechanism, critical considerations for process optimization and scale-up, troubleshooting common challenges, and robust methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable synthesis of this key intermediate.
The Synthetic Blueprint: Palladium-Catalyzed Miyaura Borylation
The most reliable and scalable method for the synthesis of arylboronic esters from aryl halides is the palladium-catalyzed Miyaura borylation reaction.[3] This reaction exhibits excellent functional group tolerance, making it ideal for the synthesis of our target molecule which contains both an amino and a nitrile group.[1] The general transformation involves the cross-coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a suitable starting material is 2-bromo-5-aminobenzonitrile. The reaction proceeds as follows:
Reaction Scheme:
Caption: General reaction scheme for the Miyaura borylation.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 10-gram scale synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| 2-Bromo-5-aminobenzonitrile | 39263-32-6 | 197.04 | 10.0 g | 0.051 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 15.5 g | 0.061 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 1.12 g | 0.0015 | 0.03 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 15.0 g | 0.153 | 3.0 |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | 200 mL | - | - |
Experimental Procedure
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-aminobenzonitrile (10.0 g, 0.051 mol), bis(pinacolato)diboron (15.5 g, 0.061 mol), and potassium acetate (15.0 g, 0.153 mol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
Addition of Catalyst and Solvent: Under a positive flow of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.12 g, 0.0015 mol) and anhydrous 1,4-dioxane (200 mL).
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove any dissolved oxygen which can lead to catalyst deactivation and the formation of homocoupled byproducts.[4]
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid or oil.
-
-
Purification: See the dedicated "Purification Strategies for Scale-Up" section below for detailed procedures.
Understanding the "Why": The Catalytic Cycle of Miyaura Borylation
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Miyaura borylation proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5]
Caption: Simplified catalytic cycle of the Miyaura borylation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The base (KOAc) is believed to activate the palladium complex, facilitating the exchange of the halide with the boryl group from bis(pinacolato)diboron to form an Ar-Pd(II)-Bpin species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylboronic ester (Ar-Bpin), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Process Optimization and Scale-Up Considerations
Transitioning from a lab-scale procedure to a larger scale synthesis introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Catalyst Loading: While the protocol suggests 3 mol% of the palladium catalyst, on a larger scale, it is economically and environmentally beneficial to reduce the catalyst loading. Optimization studies can be performed to lower the loading to as low as 0.1-0.5 mol% without compromising reaction time and yield.[6]
-
Minimizing Side Reactions:
-
Homocoupling: The coupling of two molecules of the starting aryl bromide can be a significant side reaction. This is often exacerbated by the presence of oxygen.[7] Thorough degassing of the reaction mixture is therefore critical. Pre-heating the reaction mixture containing the catalyst, base, and solvent before adding the boronic acid derivative can also minimize homocoupling.[4]
-
Debromination: The reduction of the aryl bromide to the corresponding arene can also occur. The choice of ligand on the palladium catalyst can influence the extent of this side reaction.
-
-
Alternative Boron Reagents: On a large scale, the use of bis(pinacolato)diboron can lead to purification challenges due to the pinacol byproduct.[1] An alternative is the use of tetrahydroxydiboron (B₂(OH)₄), which is more atom-economical and can simplify the work-up process.[8]
-
Solvent Selection: While 1,4-dioxane is a common solvent, its safety profile is a concern for large-scale operations. Alternative solvents such as 2-MeTHF or cyclopentyl methyl ether (CPME) should be considered and evaluated for their performance in the reaction.
-
Exotherm Control: Although the Miyaura borylation is not typically highly exothermic, it is crucial to monitor the internal temperature during heating on a large scale to ensure controlled reaction conditions.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere. |
| Poor quality of reagents | Use freshly purchased or purified reagents. Ensure the solvent is anhydrous. | |
| Significant Homocoupling | Presence of oxygen | Improve degassing procedure. Consider using a different palladium precursor or ligand. |
| Protodeborylation during Purification | Hydrolysis of the boronic ester on silica gel | Avoid silica gel chromatography. See the purification section for alternatives. |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction closely by LC-MS and extend the reaction time or slightly increase the temperature if necessary. |
Purification Strategies for Scale-Up
The purification of boronic esters can be challenging, as they are prone to hydrolysis on silica gel, leading to protodeborylation and reduced yields.[9]
-
Crystallization: This is the most preferred method for purification on a large scale as it is cost-effective and can provide high purity material. A solvent screen should be performed to identify a suitable solvent system for crystallization.
-
Trituration: If the product is a solid but does not crystallize well, trituration with a suitable solvent (e.g., hexane, diethyl ether) can be an effective method to remove impurities.
-
Chromatography on Neutral Alumina: If chromatography is unavoidable, using neutral alumina instead of silica gel can significantly reduce the extent of product degradation.[9] Eluting with a non-polar solvent system is recommended.
-
Distillation: For liquid boronic esters, vacuum distillation can be a viable purification method, although this is less likely for the solid target molecule.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. A singlet for the amino protons. A singlet for the 12 methyl protons of the pinacol group around 1.3 ppm. |
| ¹³C NMR | Aromatic carbons, a carbon signal for the C-B bond, the nitrile carbon, and the carbons of the pinacol group. |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents:
-
2-Bromo-5-aminobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[10]
-
Bis(pinacolato)diboron: Handle in a well-ventilated area. Avoid dust formation.
-
Pd(dppf)Cl₂: May cause skin and respiratory irritation. Handle with care.[11]
-
1,4-Dioxane: Is a flammable liquid and is suspected of causing cancer. Handle only in a well-ventilated fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to local regulations. Palladium waste should be collected separately for potential recovery.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Papageorgiou, E. A., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 20(11), 1894-1901. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters? [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Watson International. Safety Data Sheet for [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - dichloromethane (1:1). [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]
Sources
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile,1350635-52-7-Amadis Chemical [amadischem.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. medium.com [medium.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
Application Note: Strategic Functionalization of Heterocycles using 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile for Accelerated Drug Discovery
<_ _>
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a versatile building block for the functionalization of heterocyclic scaffolds. We delve into the mechanistic underpinnings of its reactivity, primarily through the Suzuki-Miyaura cross-coupling reaction, and present field-proven methodologies for its use with a focus on reproducibility and scalability. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities for pharmaceutical and materials science applications.
Introduction: The Strategic Value of the Aminobenzonitrile Boronate Ester
Heterocyclic moieties are privileged structures in medicinal chemistry, forming the core of a vast number of approved pharmaceuticals.[1] Their functionalization is a cornerstone of drug discovery, enabling the precise modulation of physicochemical properties and biological activity. This compound has emerged as a particularly valuable reagent in this context. Its unique trifunctional nature—comprising a nucleophilic amino group, a versatile boronic ester, and a cyano group—offers multiple avenues for molecular elaboration.
The pinacol boronate ester is a stable, easily handled functional group that serves as a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is one of the most powerful and widely used methods for forming C-C bonds due to its mild conditions and exceptional tolerance of other functional groups.[3][4] The presence of the amino group on the phenyl ring provides a handle for subsequent derivatization, such as amide bond formation or N-alkylation, allowing for rapid library synthesis and structure-activity relationship (SAR) studies. This makes the title reagent a powerful linchpin in convergent synthetic strategies.
Reagent Profile and Handling
-
Chemical Name: this compound
-
Synonym: 5-amino-2-cyanophenylboronic acid pinacol ester
-
CAS Number: 1350635-52-7[5]
-
Molecular Formula: C₁₃H₁₇BN₂O₂[5]
-
Molecular Weight: 244.1 g/mol [5]
-
Appearance: Typically an off-white to yellow solid.
-
Stability & Storage: The pinacol boronate ester imparts good stability compared to the corresponding boronic acid. However, like most organoboron compounds, it should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place to prevent gradual hydrolysis.
Core Chemistry: The Suzuki-Miyaura Coupling Mechanism
The functionalization of halo-heterocycles with this compound is predominantly achieved via the Suzuki-Miyaura cross-coupling reaction. A deep understanding of the catalytic cycle is crucial for reaction optimization and troubleshooting. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X, where X = I, Br, Cl, or OTf) of the heterocyclic partner, forming a Pd(II) complex.[3] This is often the rate-limiting step, particularly for less reactive heteroaryl chlorides.[1]
-
Transmetalation: The organoboron reagent (the pinacol boronate ester) is activated by a base. The base facilitates the formation of a borate complex, which then transfers its organic group (the aminobenzonitrile moiety) to the Pd(II) center, displacing the halide.[3][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Causality Insight: The choice of catalyst, ligand, base, and solvent is critical and interdependent. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition and reductive elimination steps, enhancing catalyst turnover and enabling the use of less reactive coupling partners like chlorides.[1][9] The base not only activates the boronate ester but also influences the overall reaction kinetics and can affect catalyst stability.[8]
Visualization of Key Processes
To clarify the relationships between the steps, the following diagrams illustrate the general reaction workflow and the underlying catalytic cycle.
Caption: High-level experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be required for specific heterocyclic substrates.
Protocol 1: General Procedure for Coupling with Bromo-Heterocycles
This protocol is suitable for a wide range of bromo-substituted heterocycles such as bromopyridines, bromopyrazoles, and bromofurans.[3][10]
Materials & Reagents:
| Reagent/Material | Stoichiometry | Example Amount (for 1 mmol scale) | Purpose |
| Bromo-heterocycle | 1.0 equiv | 1.0 mmol | Coupling Partner |
| 5-Amino-2-(...)-benzonitrile | 1.1 - 1.2 equiv | 1.1 mmol (268.5 mg) | Boron Source |
| Pd(dppf)Cl₂·CH₂Cl₂ | 2-5 mol% | 0.03 mmol (24.5 mg) | Palladium Precatalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 equiv | 2.0 mmol (276.4 mg) | Base |
| 1,4-Dioxane | - | 8 mL | Primary Solvent |
| Water | - | 2 mL | Co-solvent / Base Solubilizer |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 equiv), this compound (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Expert Insight: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) species, which would deactivate the catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-heterocycle is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Optimized Conditions for Challenging Heteroaryl Chlorides
Coupling with heteroaryl chlorides is more challenging due to the strength of the C-Cl bond.[1] This requires a more active catalytic system.
Materials & Reagents:
| Reagent/Material | Stoichiometry | Example Amount (for 1 mmol scale) | Purpose |
| Chloro-heterocycle | 1.0 equiv | 1.0 mmol | Coupling Partner |
| 5-Amino-2-(...)-benzonitrile | 1.5 equiv | 1.5 mmol (366.2 mg) | Boron Source (excess) |
| RuPhos Pd G3 Precatalyst | 2 mol% | 0.02 mmol (16.7 mg) | Highly Active Precatalyst |
| Potassium Phosphate (K₃PO₄), anhydrous | 3.0 equiv | 3.0 mmol (636.8 mg) | Stronger, Non-nucleophilic Base |
| Toluene | - | 10 mL | Anhydrous, High-boiling Solvent |
Step-by-Step Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and ligands, it is highly recommended to perform the initial setup in a glovebox. Weigh the chloro-heterocycle (1.0 equiv), 5-Amino-2-(...)-benzonitrile (1.5 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and potassium phosphate (3.0 equiv) into a reaction tube.
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated aluminum block at 110 °C and stir vigorously.
-
Monitoring & Work-up: Follow steps 5-8 from Protocol 1, using appropriate solvents for TLC and chromatography based on product polarity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst. Ensure thorough degassing of solvents. Check for reagent purity. Increase temperature or switch to a more active catalyst system (see Protocol 2). |
| Protodeborylation | Presence of excess water or protic sources; Reaction too slow. | Use anhydrous base (K₃PO₄) and solvents. Increase catalyst loading slightly. Use a higher concentration. |
| Homocoupling of Boronate | Catalyst decomposition; Presence of oxygen. | Ensure a strictly inert atmosphere. Use a slightly lower reaction temperature. A different ligand may be required to stabilize the catalyst. |
| Difficult Purification | Residual palladium; Similar polarity of product and byproducts. | Filter the crude reaction mixture through a pad of Celite® and silica. Consider a palladium scavenger resin. Optimize chromatography solvent system using a gradient elution. Recrystallization may be an option. |
Conclusion
This compound is a robust and highly effective building block for the synthesis of complex, functionalized heterocycles. Through the strategic application of Suzuki-Miyaura cross-coupling chemistry, researchers can rapidly access novel chemical matter. The protocols and insights provided herein serve as a validated foundation for employing this reagent, enabling the acceleration of discovery programs in medicinal chemistry and materials science. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and the rational selection of catalyst and base are paramount to achieving high yields and reproducible results.
References
-
D. V. Dar’in, et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Z. Lin, et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
J. P. Wolfe, et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
S. Bhaskaran, et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Organic Chemistry Channel (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
M. B. Gawande, et al. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]
-
A. A. Makarov, et al. (2018). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. Available at: [Link]
-
S. A. G. D. P. G. Al-karawi, et al. (2020). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. Available at: [Link]
-
G. C. Fu, et al. (2000). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 2. Buy 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 934426-22-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. labmix24.com [labmix24.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of a Suzuki Coupling Reaction Featuring 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Abstract
This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring and final product analysis of a Suzuki-Miyaura cross-coupling reaction. Specifically, we detail the analysis of the reaction between 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and an aryl halide. The Suzuki coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds.[1][2] This guide provides a detailed protocol, explains the rationale behind methodological choices, and offers insights into potential challenges and their solutions, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of HPLC in Suzuki Coupling Reactions
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for synthesizing a vast array of organic compounds, including many active pharmaceutical ingredients (APIs).[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1][3] The specific focus of this note, this compound, is a valuable building block in medicinal chemistry.
Accurate and reliable analytical methods are paramount for monitoring the progress of these reactions, determining yield and purity, and identifying potential byproducts. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these purposes due to its high resolution, sensitivity, and quantitative accuracy. This application note addresses the specific challenges associated with the HPLC analysis of Suzuki coupling reactions involving pinacol boronate esters, such as on-column hydrolysis, and provides a validated protocol to ensure data integrity.[4][5][6]
Mechanistic Considerations and Analytical Challenges
The Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the organoboron compound for transmetalation.[8]
Analytical Challenges:
-
Hydrolysis of Boronate Ester: Pinacol boronate esters, such as the starting material, are susceptible to hydrolysis to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.[4][5][6][9] This can lead to inaccurate quantification of the starting material and the appearance of extraneous peaks.
-
Polarity of Reactants and Products: The reactants and the biaryl product often possess a range of polarities, necessitating a gradient elution method for optimal separation. The starting material, with its amino and nitrile functionalities, is relatively polar.
-
Identification of Byproducts: Common byproducts in Suzuki reactions can include homocoupling products of the starting materials and protodeboronation of the boronate ester.[10] Boric acid is also a significant byproduct that can affect the reaction's selectivity.[10]
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the HPLC analysis of the Suzuki coupling reaction.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN) and water. It is crucial to use high-purity solvents to minimize baseline noise and interfering peaks.[11]
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) for mobile phase pH control.
-
Standards: Reference standards of this compound, the aryl halide coupling partner, and the expected biaryl product with known purity.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended. A PDA detector allows for the simultaneous acquisition of spectra across a wide wavelength range, aiding in peak identification and purity assessment.[12][13]
Table 1: Optimized HPLC Conditions
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for a wide range of aromatic compounds.[14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape for basic compounds like the amino-containing starting material. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 10-90% B over 20 min, then 90% B for 5 min, followed by a 5 min re-equilibration at 10% B | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | PDA at 254 nm | A common wavelength for the detection of aromatic compounds. The PDA allows for monitoring multiple wavelengths and assessing peak purity.[12] |
Sample Preparation
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of diluent (e.g., 1 mL of a 50:50 acetonitrile/water mixture). This prevents further reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[11]
System Suitability Testing (SST)
Before analyzing any samples, it is imperative to perform a system suitability test to ensure the chromatographic system is performing adequately.[15][16][17][18][19]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Resolution (Rs) | ≥ 2.0 between critical peak pairs | Confirms adequate separation of key components. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of a standard | Demonstrates the precision of the system. |
Data Analysis and Interpretation
Peak Identification
Peaks are identified by comparing their retention times with those of the injected reference standards. The PDA detector can provide additional confirmation by comparing the UV-Vis spectra of the peaks in the sample chromatogram with those of the standards.[12]
Quantification
The concentration of each component can be determined using an external standard calibration curve. Prepare a series of standards of known concentrations for each analyte and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve. The concentration of the analytes in the reaction samples can then be calculated from their peak areas using the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of the Suzuki coupling reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 13. pharmasciences.in [pharmasciences.in]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support guide for researchers utilizing 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered when working with this electron-rich and functionally complex substrate. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the most common initial problems to check?
A1: When a Suzuki coupling fails with this substrate, begin by assessing these critical parameters:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and phosphine ligand are not degraded. Using air-stable Pd(0) precatalysts (e.g., XPhos Pd G3) can often resolve this.[1]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic ester.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Purity of Starting Materials: Verify the purity of your boronic ester and aryl halide. The boronic ester can be susceptible to hydrolysis or protodeboronation upon storage.
Q2: I'm observing a significant amount of 3-aminobenzonitrile as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 3-aminobenzonitrile is due to a common side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2] This is particularly prevalent with electron-rich arylboronic acids and esters like yours.[3] It can be promoted by excessive water, certain bases, or high temperatures.[4][5] To minimize this, consider using anhydrous solvents, an anhydrous base like potassium phosphate (K₃PO₄), and the minimum effective reaction temperature.[6]
Q3: The reaction starts but seems to stall before the aryl halide is fully consumed. What could be the cause?
A3: Reaction stalling can indicate catalyst deactivation or inhibition. The amino group on your substrate can coordinate to the palladium center, potentially hindering catalytic activity.[7][8] Using a bulky, electron-rich phosphine ligand can often prevent this by sterically discouraging the amine from binding to the palladium. Additionally, ensure your catalyst loading is sufficient (1-3 mol% is typical) for challenging substrates.[9]
In-Depth Troubleshooting Guide
This section is organized by observable symptoms to help you diagnose and resolve specific experimental issues.
Symptom 1: Low or No Product Formation
A lack of conversion points to a fundamental issue with one of the core components of the catalytic cycle.
Caption: Troubleshooting workflow for low product yield.
The choice of palladium source and ligand is paramount, especially for an electron-rich, potentially coordinating substrate.
-
Causality: The electron-donating amino group makes your boronic ester a challenging substrate. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Bulky, electron-rich biarylphosphine ligands are required to promote both the oxidative addition and the difficult reductive elimination steps.[9][10]
-
Solution: Screen Catalysts and Ligands. If you are not already, switch to a modern catalyst system known for coupling challenging substrates.
| Catalyst / Ligand | Key Features & Rationale | Recommended Precatalyst |
| SPhos | Highly active for hindered and electron-rich systems. Often provides excellent results at lower temperatures.[10][11] | SPhos Pd G3/G4 |
| XPhos | A very general and robust ligand, effective for a wide range of aryl chlorides and bromides.[9] | XPhos Pd G3/G4 |
| RuPhos | Particularly effective for sterically demanding couplings and substrates prone to catalyst inhibition.[9] | RuPhos Pd G3/G4 |
| tBu₃P | A simple but highly effective electron-rich and bulky ligand.[12] | Pd₂(dba)₃ + tBu₃P·HBF₄ |
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Causality: The base activates the boronic ester by forming a more nucleophilic boronate complex, which is necessary for transmetalation.[12] However, a base that is too strong or used with excess water can accelerate the undesired protodeboronation.[2][13] Solvent polarity also plays a critical role, influencing both solubility and the stability of intermediates in the catalytic cycle.[14][15][16]
-
Solution: Systematically Vary Base and Solvent.
| Base | Recommended Solvent(s) | Rationale & Comments |
| K₃PO₄ | Toluene, Dioxane, 2-MeTHF (often with a small amount of water) | A moderately strong, versatile base. Using the anhydrous form is crucial for minimizing protodeboronation. Often considered a first-choice for sensitive substrates.[6][9][11] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | A standard, milder base. Requires water for solubility and activity, which can increase the risk of protodeboronation.[6][17] |
| Cs₂CO₃ or CsF | Dioxane, THF, Isopropanol | Stronger activating bases that can sometimes succeed where others fail. CsF is particularly useful for minimizing protodeboronation with sensitive heteroaryl boronic acids.[18][19] |
Symptom 2: Significant Protodeboronation Observed
The presence of 3-aminobenzonitrile confirms that your boronic ester is decomposing faster than it is coupling.
Caption: Competing pathways: Suzuki cycle vs. Protodeboronation.
-
Causality: Protodeboronation is the protonolysis of the C-B bond.[2] For electron-rich systems, this process is often base-catalyzed and accelerated by protic sources like water or alcohols.[4] While some water can be beneficial for hydrolyzing the pinacol ester to the more active boronic acid, an excess provides a proton source for the destructive pathway.[20][21]
-
Solutions:
-
Enforce Anhydrous Conditions: Oven-dry all glassware. Use anhydrous, sparged solvents. Use an anhydrous base (e.g., K₃PO₄ powder, not the hydrate).
-
Use a "Slow Release" Strategy: Boronic esters are generally more stable than their corresponding acids.[3] Using anhydrous conditions allows the boronic ester to participate directly in the coupling, minimizing its time spent as the more labile boronic acid.[13]
-
Lower the Temperature: Protodeboronation often has a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for product formation (e.g., 60-80 °C) can favor the Suzuki pathway.
-
Experimental Protocols
General Protocol for Suzuki Coupling Optimization
This procedure provides a reliable starting point for screening conditions. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), This compound (1.2–1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0–3.0 eq).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle 3-5 times.[1]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.[9]
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., start at 80-100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Wikipedia. (n.d.). Protodeboronation.
- National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- American Chemical Society Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- American Chemical Society Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- National Institutes of Health (NIH). (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- White Rose Research Online. (n.d.).
- National Institutes of Health (NIH). (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- American Chemical Society Publications. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Tokyo University of Science. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids.
- American Chemical Society Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- DSpace@MIT. (2013).
- ACS Publications. (2022).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- American Chemical Society Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- PubMed. (2024).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- American Chemical Society Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- American Chemical Society Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- American Chemical Society Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ChemRxiv. (2022). Protodeboronation of (Hetero)
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- RSC Publishing. (2025). Successive diastereoselective C(sp3)
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- American Chemical Society Publications. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
- Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- ResearchGate. (n.d.). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. aidic.it [aidic.it]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Protodeboronation of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers utilizing 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This resource is designed to provide in-depth troubleshooting strategies and practical guidance to mitigate the common yet critical issue of protodeboronation. Our goal is to empower you with the mechanistic understanding and procedural expertise required to ensure the integrity of your starting material and the success of your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most immediate questions researchers face when working with this sensitive reagent.
Q1: What is protodeboronation, and why is it a significant problem for my compound?
Protodeboronation is an undesired side reaction where the C–B (carbon-boron) bond in your molecule is cleaved and replaced with a C–H (carbon-hydrogen) bond.[1] In the case of this compound, this process converts your valuable coupling reagent into the simple byproduct, 3-aminobenzonitrile. This reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can complicate purification.[2]
Q2: How can I tell if my starting material has undergone protodeboronation?
The most reliable methods for detecting protodeboronation are analytical. You should analyze your starting material before use and monitor your reaction mixture.
-
NMR Spectroscopy: In ¹H NMR, the appearance of a new aromatic proton signal corresponding to 3-aminobenzonitrile is a clear indicator. The protodeboronated arene will have a distinct resonance pattern compared to the boronic ester.
-
LC-MS or GC-MS: These techniques are highly effective for identifying the protodeboronated byproduct. You will observe a mass peak corresponding to 3-aminobenzonitrile (C₇H₆N₂) alongside your starting material.[2][3]
Q3: What makes 5-Amino-2-(pinacol)benzonitrile particularly susceptible to this reaction?
The susceptibility of an arylboronic acid or ester to protodeboronation is highly dependent on its electronic properties.[1][4] While the pinacol ester form offers more stability than the corresponding boronic acid, the aryl ring itself has competing electronic factors. The amino (-NH₂) group is strongly electron-donating, which generally increases the electron density on the aromatic ring and can make the C-B bond more susceptible to cleavage. This is a known issue for electron-rich heterocyclic and arylboronic acids.[4] This effect can be particularly pronounced under the basic aqueous conditions often used in Suzuki-Miyaura cross-coupling reactions.[5]
Section 2: The Competing Pathways: Suzuki Coupling vs. Protodeboronation
Understanding the mechanism of protodeboronation is crucial for designing effective preventative strategies. The process is most often catalyzed by base, which is unfortunately a required component of the Suzuki-Miyaura reaction.[1][6]
Under basic conditions, the boronic ester can hydrolyze to the boronic acid, which then forms a more reactive tetracoordinate "ate" complex (boronate anion, [ArB(OH)₃]⁻).[1][2] This boronate is essential for the transmetalation step in the productive Suzuki cycle. However, this same intermediate is also the key species in the protodeboronation pathway, where it reacts with a proton source (typically water) to cleave the C-B bond.[7]
Your primary challenge is to favor the kinetics of the productive catalytic cycle over the kinetics of the decomposition pathway.
Figure 2. Recommended experimental workflow for Suzuki-Miyaura coupling.
Guide 3: Post-Reaction Workup and Purification
Improper workup can lead to decomposition of unreacted starting material, complicating purification.
-
Quenching: Cool the reaction to room temperature. Instead of quenching with aqueous acid, which can aggressively promote protodeboronation, dilute the mixture with a non-protic organic solvent like ethyl acetate or CH₂Cl₂.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic base and palladium residues.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Chromatography: Be aware that standard silica gel is acidic and contains water, which can degrade boronic esters. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a solvent containing ~1% triethylamine, then packing the column.
-
Work quickly to minimize the time the compound spends on the column.
-
Alternatively, consider purification on a less acidic stationary phase like alumina or use specialized chromatography-stable boronic esters if derivatization is an option. [8]
-
Section 4: Analytical Protocol for Quantifying Purity
You can determine the ratio of your desired boronic ester to the protodeboronated byproduct using quantitative ¹H NMR.
-
Sample Preparation: Accurately weigh a sample of your compound (~10-15 mg). Dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1 ≥ 5 seconds) to ensure accurate integration.
-
Analysis: Compare the integration of a characteristic peak of the boronic ester to the integration of a peak from the protodeboronated byproduct.
| Compound | Key ¹H NMR Signal (Approx. δ in CDCl₃) | Multiplicity | Integration |
| 5-Amino-2-(pinacol)benzonitrile | 1.35 ppm (Pinacol methyls) | Singlet | 12H |
| 3-Aminobenzonitrile (Byproduct) | ~6.8-7.3 ppm (New aromatic protons) | Multiplets | Varies |
By comparing the integral of the pinacol protons (normalized to 12H) with the integrals of the new aromatic signals from 3-aminobenzonitrile, you can accurately determine the percentage of protodeboronation.
References
-
Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
JACS (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
PubMed (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Al-Maythalony, B. A., et al. (2017). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. [Link]
-
Juricek, M., et al. (2023). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Journal of Materials Chemistry A (2022). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Advances. [Link]
-
ChemRxiv (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Reddit. For the pro's (Suzuki). [Link]
-
Chen, Y.-H., et al. (2007). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. [Link]
-
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? [Link]
-
PubMed (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. [Link]
-
Oka, T., et al. (2022). Arylboronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Zhang, Y., et al. (2020). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination. Journal of the American Chemical Society. [Link]
-
Darses, S., et al. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
Reddit. Purification of boronic acids? [Link]
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
ResearchGate. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination. [Link]
-
ResearchGate. Mechanistic studies on the protodeboronation. [Link]
-
The Royal Society of Chemistry. Boronic Acid Mediated Reaction in the Solid State. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side Reactions of the Nitrile Group in Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of the nitrile (-CN) functional group during palladium-catalyzed Suzuki-Miyaura coupling reactions. The nitrile group, while often considered robust, can participate in several unintended reaction pathways under typical Suzuki conditions, leading to reduced yields and complex product mixtures. This document is designed to help you diagnose, troubleshoot, and prevent these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns about the stability and reactivity of the nitrile group in the context of Suzuki coupling.
Q1: Is the nitrile group generally stable under Suzuki coupling conditions?
The nitrile group is appreciated for being intrinsically inert and is often stable enough for many synthetic transformations.[1] However, the conditions employed in Suzuki-Miyaura coupling—which typically involve a palladium catalyst, a base, and elevated temperatures—can be harsh enough to induce several side reactions.[2][3] The stability is highly dependent on the specific reaction parameters, including the choice of base, solvent, temperature, and the electronic nature of the substrate.
Q2: What are the most common side reactions involving the nitrile group during a Suzuki coupling?
Researchers may encounter several side reactions. The most prevalent are:
-
Hydrolysis: Conversion of the nitrile to an amide or a carboxylic acid.[4][5]
-
Addition of Boronic Acid: The organoboron reagent can add across the C≡N triple bond, which, after hydrolysis, yields a ketone.[6][7]
-
Reduction: The nitrile can be reduced to a primary, secondary, or tertiary amine.[8][9]
-
Catalyst Inhibition/Poisoning: The nitrogen lone pair of the nitrile can coordinate strongly to the palladium center, inhibiting its catalytic activity.[10][11]
-
Decyanation: Cleavage of the C-CN bond, resulting in the loss of the nitrile group from the aromatic ring.[12][13]
Q3: Can the nitrile group be hydrolyzed to a carboxylic acid or amide during the reaction?
Yes, hydrolysis is a significant concern, especially when using strong hydroxide bases (like NaOH or KOH) in aqueous or protic solvents at elevated temperatures.[14] Basic hydrolysis typically proceeds through an initial nucleophilic attack by the hydroxide ion on the nitrile carbon.[2][5] Under milder basic conditions, the reaction may stop at the amide stage. However, vigorous conditions, such as prolonged heating, will often lead to the full hydrolysis to the corresponding carboxylic acid.[2][15] Acidic conditions, if any protic sources are present, can also catalyze this transformation.[4]
Q4: My starting material is being consumed, but I'm seeing a significant amount of the corresponding ketone. What is happening?
You are likely observing the addition of the arylboronic acid to the nitrile group. This reaction is also catalyzed by transition metals like palladium and nickel.[6][16] The proposed mechanism involves the formation of an arylpalladium intermediate, which then coordinates to the nitrile. Subsequently, the aryl group adds across the C≡N bond (a process known as carbopalladation) to form an imine-Pd(II) complex.[6] Upon protonolysis and hydrolysis during workup, this intermediate is converted to the corresponding aryl ketone.[6][17]
Q5: I'm observing the formation of an amine byproduct. Is my nitrile group being reduced?
This is possible, although less common than hydrolysis or ketone formation unless a specific hydrogen source is present. The catalytic hydrogenation of nitriles to amines using palladium catalysts is a well-established industrial process.[9][18] In the context of a Suzuki reaction, potential hydrogen sources could include certain solvents (like alcohols), additives, or side reactions that generate H₂ in situ. The reaction can yield primary, secondary, or tertiary amines depending on the conditions and the catalyst used.[9][19][20]
Q6: The reaction is sluggish or stalls completely. Could the nitrile group be poisoning my palladium catalyst?
Yes, catalyst poisoning is a critical issue. The nitrile group, much like cyanide, can act as a poison for palladium catalysts by strongly adsorbing to the metal's active sites.[3][10] This coordination can disrupt key steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to the formation of inactive palladium complexes and a complete shutdown of the desired coupling reaction.[11][21] The choice of ligand is crucial to mitigate this effect; bulky, electron-rich phosphine ligands can sometimes shield the palladium center and prevent inhibitory coordination.[22][23]
Q7: I've isolated a product without the nitrile group (decyanation). Why did this happen?
Decyanation is the cleavage of the carbon-cyanide bond. While sometimes a synthetically useful transformation, it is an undesirable side reaction in this context.[12][13][24] This process can be promoted by certain transition-metal catalysts, particularly nickel, but can also occur with palladium under specific conditions.[13] The mechanism can be complex, sometimes involving reductive cleavage pathways.
Part 2: Troubleshooting Guide
When faced with a problematic Suzuki coupling involving a nitrile-containing substrate, a systematic approach is essential. Use the following guide to diagnose and resolve common issues.
Issue 1: Low Yield of Desired Product with Recovery of Starting Material
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Inhibition/Poisoning [10][11] | 1. Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Change the Ligand: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands are known to stabilize the palladium catalyst and promote the desired catalytic cycle over inhibitory pathways.[23][25] 3. Use a Pre-formed Catalyst: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3). These are often more robust and efficient at generating the active Pd(0) species.[26] 4. Screen Different Palladium Sources: Test various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄. |
Issue 2: Formation of Ketone Byproduct
| Possible Cause | Troubleshooting Steps & Solutions |
| Addition of Boronic Acid to Nitrile [6][17] | 1. Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired Suzuki coupling. Reducing the temperature may selectively disfavor ketone formation. 2. Use Stoichiometric Boronic Acid: Avoid using a large excess of the boronic acid reagent. Use closer to 1.1-1.2 equivalents. 3. Change the Catalyst System: Some reports suggest that nickel catalysts can be more prone to this side reaction.[16] If using nickel, consider switching to a palladium-based system. Conversely, if palladium is promoting the side reaction, screening different palladium catalysts and ligands is warranted. 4. Modify the Solvent: Changing the solvent polarity may influence the relative rates of the desired and undesired reactions. |
Issue 3: Formation of Amide or Carboxylic Acid Byproduct
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of the Nitrile Group [2][14] | 1. Select a Milder Base: Replace strong hydroxide bases (NaOH, KOH) with weaker, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[23] These are less likely to directly attack the nitrile group. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents thoroughly and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content. 3. Lower the Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Run the reaction at the lowest temperature that still allows for efficient Suzuki coupling. 4. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions. |
Issue 4: Formation of Decyanated Byproduct
| Possible Cause | Troubleshooting Steps & Solutions |
| C-CN Bond Cleavage [12][24] | 1. Use Milder Reaction Conditions: High temperatures can promote C-CN bond cleavage. Attempt the reaction at a lower temperature. 2. Screen Catalysts and Ligands: The choice of the metal-ligand combination is critical. Some systems may be more prone to activating the C-CN bond. Screen different palladium/phosphine combinations to find one that is selective for C-X activation (where X is a halide). 3. Avoid Highly Reductive Conditions: Ensure that no unintended reducing agents are present in the reaction mixture. |
Part 3: Visualization & Protocols
Diagrams of Key Processes
Visualizing the potential reaction pathways and a logical troubleshooting workflow can aid in experimental design and problem-solving.
Caption: Major reaction pathways in Suzuki coupling with nitrile substrates.
Caption: A systematic workflow for troubleshooting common issues.
Protocol 1: Recommended Experimental Protocol for Suzuki Coupling of an Aryl Bromide with a Nitrile Group
This protocol is designed to minimize common side reactions when working with nitrile-containing aryl halides.
Materials:
-
Nitrile-containing aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitrile-containing aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos Pd G2 precatalyst (0.02 mmol).
-
Expertise & Experience: Using a robust, well-defined precatalyst like SPhos Pd G2 ensures efficient generation of the active Pd(0) species and the bulky SPhos ligand helps prevent catalyst inhibition by the nitrile group.[23] K₃PO₄ is a moderately strong, non-nucleophilic base that is effective for the coupling while minimizing the risk of nitrile hydrolysis.[23]
-
-
Solvent Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane (5 mL).
-
Trustworthiness: Using an anhydrous aprotic solvent is critical to prevent hydrolysis of the nitrile group and protodeboronation of the boronic acid.
-
-
Reaction: Seal the vial and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Expertise & Experience: A moderate temperature of 80 °C is often sufficient for the coupling of aryl bromides and helps to minimize temperature-dependent side reactions like hydrolysis or boronic acid addition.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours.
-
Trustworthiness: Careful monitoring prevents unnecessarily long reaction times, which can lead to increased byproduct formation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl nitrile.
References
-
Dhara, H. N., & Dinda, J. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(17), 3493-3513. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]
-
Royal Society of Chemistry. (n.d.). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]
-
Semantic Scholar. (n.d.). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]
-
Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(21), 11415-11424. [Link]
-
Gao, H., et al. (2009). Direct synthesis of arylketones by nickel-catalyzed addition of arylboronic acids to nitriles. PubMed, 19(1), 187-9. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
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ResearchGate. (n.d.). Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. [Link]
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Zhou, C., & Larock, R. C. (2005). Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles. Organic Letters, 7(2), 259-262. [Link]
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Jagadeesh, R. V., et al. (2017). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis (Vol. 1, pp. 433-470). [Link]
-
Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(3), 1368-1378. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Yuan, T., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Chemical Science, 13(13), 3785-3792. [Link]
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Protsailo, L. V., & Kurmakova, N. I. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(44), 14518-14528. [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(4), 1548-1557. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
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Wang, X., et al. (2020). Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant. Chemical Communications, 56(68), 9841-9844. [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Evano, G., & Theunissen, C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 269-282. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Newman, L., & Bures, F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]
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Royal Society of Chemistry. (n.d.). Decyanation–(hetero)arylation of malononitriles to access α-(hetero)arylnitriles. [Link]
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J. Yamaguchi Group. (n.d.). Decarbonylative Synthesis of Aryl Nitriles. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Frontiers. (n.d.). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
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Technical Support Center: Homocoupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support center for the homocoupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to equip you with the necessary knowledge to navigate the complexities of this reaction and achieve your desired synthetic outcomes.
Introduction to the Homocoupling Reaction
The palladium-catalyzed homocoupling of aryl boronic acids and their esters is a common side reaction in Suzuki-Miyaura cross-coupling, but it can also be a desired transformation for the synthesis of symmetrical biaryls.[1][2] The reaction involving this compound is of interest for the synthesis of novel diamino-dicyano-biphenyl compounds, which are potential building blocks in medicinal chemistry and materials science. However, the presence of multiple functional groups—an amine, a nitrile, and a boronic ester—can present unique challenges. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors I should investigate?
A1: Low or no conversion in a palladium-catalyzed coupling reaction can typically be attributed to a few key factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The Pd(0) species is the active catalyst in the Suzuki-Miyaura coupling cycle.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: While oxygen can promote the desired homocoupling, its concentration must be controlled.[1][4] Paradoxically, excessive or uncontrolled oxygen can also lead to catalyst decomposition.[3] Ensure your solvent is properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity of your this compound. Boronic esters can degrade over time. Also, ensure your base and solvent are of high purity and dry if running anhydrous reactions.[3]
Q2: I am observing a significant amount of a byproduct that appears to be 4-aminobenzonitrile. What is happening and how can I prevent it?
A2: The formation of 4-aminobenzonitrile is indicative of protodeboronation, a common side reaction where the boronic ester group is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-rich boronic acids/esters.
Causality & Prevention:
-
Proton Source: Water is the primary proton source for this side reaction.[3] While some Suzuki-type reactions are performed in aqueous media, for sensitive substrates, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Base Strength: Strong bases in aqueous media can accelerate this process.[3] Consider using a milder, non-hydroxide base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Boronic Ester Stability: Pinacol esters are generally more stable than the corresponding boronic acids.[2] However, if protodeboronation persists, you might consider converting the boronic ester to a more robust derivative like an MIDA boronate or a trifluoroborate salt, which are known to be more resistant to this side reaction.[5]
Q3: My main product is the desired homocoupled biaryl, but it is difficult to purify from other byproducts. What are some recommended purification strategies?
A3: Purification of polar, amino-functionalized biaryls can be challenging. Here are some suggested approaches:
-
Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products.[3][6] Given the amine functionalities in your product, a silica gel column is a good starting point. You will likely need a gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent like ethyl acetate. To mitigate streaking of the amine on the silica, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.
-
Recrystallization: If your homocoupled product is a solid, recrystallization can be a highly effective purification method.[7][8] You will need to screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid/Base Extraction: The basicity of the amino groups can be exploited for purification. You can dissolve the crude reaction mixture in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the ammonium salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Following this, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will precipitate your purified product, which can then be extracted back into an organic solvent.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Real-time or periodic monitoring of your reaction is crucial for optimization and determining the endpoint.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess the consumption of your starting material and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the amine) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction. It provides information on the disappearance of the starting material and the appearance of the desired product, as well as any byproducts, by their mass-to-charge ratio.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your starting material and product are sufficiently volatile and thermally stable, GC-MS can be an excellent quantitative monitoring technique.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction at different time points and analyzing them by ¹H NMR can provide a quantitative assessment of the conversion.[9]
Experimental Protocols
General Protocol for Homocoupling
This is a representative protocol and may require optimization for your specific substrate and setup.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to control the oxygen concentration.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a suitable base (e.g., K₂CO₃, 2-3 equiv), and the degassed solvent (e.g., dioxane, THF, or toluene). The concentration should typically be between 0.1 M and 0.5 M with respect to the starting material.[3]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress using your chosen analytical technique (e.g., TLC or LC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[3][8]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Well-established for Suzuki-type couplings. |
| Base | K₂CO₃, K₃PO₄, KF | Choice of base is critical and interdependent with the solvent.[3] |
| Solvent | Dioxane, THF, Toluene | Solvent choice can influence reaction rate and selectivity.[11][12] |
| Temperature | 80-110 °C | Higher temperatures often required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst decomposition and controlling homocoupling.[3] |
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Simplified Homocoupling Catalytic Cycle
Caption: A simplified mechanism for oxygen-mediated homocoupling.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(35), 10196-10203. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
De Nanteuil, F., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. AROADS. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]
-
Scribd. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Scribd. [Link]
-
Chen, J., et al. (2014). Palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile derivatives: synthesis, biological evaluation and in silico analysis of 2-aminobenzophenones, 7-benzoyl-2-oxoindolines, and 7-benzoylindoles. Organic & Biomolecular Chemistry, 12(41), 8204-11. [Link]
-
Wang, L., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(13), 5027–5029. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
American Chemical Society. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
ResearchGate. (2012). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
ResearchGate. (2018). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry. [Link]
-
PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
-
ProQuest. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
ResearchGate. (2019). (Top) Examples of analytical methods for real‐time monitoring of... ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
MDPI. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]
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Technical Support Center: Optimizing Suzuki Couplings with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. The unique electronic and coordinating properties of this substrate—possessing both an electron-donating amine and an electron-withdrawing nitrile, along with a potentially labile boronic ester—present distinct challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and systematically optimize your catalyst loading for superior results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with this or similar electronically complex aniline-derived substrates.
Q1: Why is my reaction with this compound showing low or no conversion?
A1: Low conversion is a common issue stemming from the substrate's inherent properties. The primary suspect is often catalyst inhibition by the exocyclic amino group, which can coordinate to the palladium center and hinder its catalytic activity.[1] Additionally, the electron-rich nature of the aniline ring can make the oxidative addition step of the catalytic cycle less favorable.[2] Finally, using a boronic ester (pinacol ester) instead of a boronic acid can result in a slower transmetalation step, as the ester is generally less reactive.[3]
Q2: I'm observing significant side product formation. What are the most common side reactions?
A2: The three most common side reactions with this substrate are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often exacerbated by the presence of water, strong bases, or elevated temperatures.[1] Pinacol esters are more stable than boronic acids but are not immune to this issue.[4]
-
Homocoupling: Dimerization of the boronic ester to form a symmetrical biaryl is a frequent side reaction. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture, which can arise from incomplete reduction of a Pd(II) precatalyst or improper degassing.[4][5]
-
Hydrodehalogenation: If your coupling partner is an aryl halide, the replacement of the halide with a hydrogen atom can occur, consuming your starting material without forming the desired product.
Q3: What is a typical starting catalyst loading for this type of coupling?
A3: For challenging substrates like this, a starting catalyst loading of 1-2 mol% is a reasonable starting point for initial screening.[6] While lower loadings (e.g., <0.5 mol%) are desirable for process efficiency, they may not be sufficient to overcome catalyst inhibition or achieve a reasonable reaction rate. Conversely, excessively high loadings (>5 mol%) can sometimes lead to an increase in side products and are less economical. The goal of optimization is to find the lowest possible loading that maintains high yield and reaction efficiency.
Q4: Do I need to protect the amino group?
A4: Not necessarily. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective at promoting couplings with unprotected anilines.[7] Protecting the amine adds extra steps to your synthesis (protection and deprotection), increasing cost and reducing overall yield. It is highly recommended to first screen a variety of modern catalyst systems that are known to tolerate free amines before resorting to a protection strategy.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving specific experimental failures.
Problem 1: Reaction Stalls or Yield Plateaus at <50%
Question: My reaction starts but appears to stop, leaving significant amounts of starting material even after extended reaction times. Increasing the temperature does not help. What's happening?
Answer: This behavior strongly suggests catalyst deactivation or inhibition.
-
Causality: The free amine on your substrate is likely the primary cause. It can bind to the palladium center, forming a stable, off-cycle complex that is catalytically inactive. Another possibility is the degradation of the catalyst into palladium black, a common issue with some palladium sources like Pd₂(dba)₃, which results in a loss of catalytic activity.[4]
-
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands.[6] These ligands create a sterically hindered environment around the palladium center, which can disfavor binding of the amine group and promote the desired reductive elimination step.
-
Increase Catalyst/Ligand Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). An excess of the phosphine ligand can help outcompete the aniline for coordination sites on the palladium.
-
Consider a More Robust Precatalyst: Switch from air-sensitive Pd(0) sources to modern, air-stable Pd(II) precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These are designed for controlled, in-situ reduction to the active Pd(0) species, which can minimize the formation of palladium black and improve catalyst longevity.[8]
-
Re-evaluate Your Base: Ensure your base is sufficiently strong and anhydrous. A weak or wet base can lead to incomplete activation of the boronic ester and contribute to catalyst decomposition pathways.[1] For pinacol esters, a strong base like K₃PO₄ or Cs₂CO₃ is often required.[9]
-
Troubleshooting Workflow: Diagnosing a Stalled Reaction
Caption: A decision-making workflow for troubleshooting stalled Suzuki coupling reactions.
Problem 2: High Incidence of Protodeboronation
Question: My main byproduct is 4-amino-benzonitrile, indicating loss of the boronic ester. How can I prevent this?
Answer: Protodeboronation is a hydrolytic process that competes with the desired transmetalation step.
-
Causality: The C-B bond is susceptible to cleavage by water, which is often present in solvents or bases. This process is accelerated by strong bases and higher temperatures. While the pinacol ester is more robust than the corresponding boronic acid, it is not immune.[3][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and bases. Dry your glassware thoroughly. Consider using powdered, anhydrous K₃PO₄ or Cs₂CO₃. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is crucial.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. The rate of protodeboronation is often more sensitive to temperature increases than the rate of the productive coupling.
-
Use a Milder Base: If a very strong base is being used, consider screening a milder one like K₂CO₃ or even KF, which can activate the boronic ester without promoting excessive hydrolysis.[10]
-
Increase Boronic Ester Stoichiometry: As a last resort, using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can help compensate for the material lost to protodeboronation and drive the reaction to completion.
-
Problem 3: Significant Homocoupling of the Boronic Ester
Question: I am forming a significant amount of the symmetrical biaryl derived from my boronic ester. What causes this and how can it be minimized?
Answer: Homocoupling is typically caused by oxidative processes involving the palladium catalyst.
-
Causality: This side reaction is often initiated by Pd(II) species, which can arise if a Pd(II) precatalyst is used without an efficient initial reduction to Pd(0), or if the reaction mixture is contaminated with oxygen.[4][5] Two molecules of the boronic ester can then couple, regenerating Pd(0).
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before heating. Standard practice is to bubble an inert gas (Argon) through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure the conditions are suitable for its rapid reduction to the active Pd(0) state. The use of modern palladacycle precatalysts is highly recommended as they are designed for clean conversion to the active catalyst.
-
Optimize Catalyst Loading: Paradoxically, sometimes a slightly higher catalyst loading can reduce the relative amount of homocoupling by accelerating the main catalytic cycle, causing it to outcompete the slower homocoupling pathway. Conversely, if the catalyst is decomposing, a lower loading might be beneficial. This parameter must be screened.
-
Experimental Protocols & Data
Protocol 1: Catalyst System Screening for Optimal Yield
This protocol outlines a high-throughput screening approach to identify the most effective catalyst, ligand, and base combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide coupling partner (1.2 equiv)
-
Palladium precatalyst array (see table below)
-
Ligand array (see table below)
-
Base array (see table below)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
In an inert atmosphere, add the this compound, aryl bromide, and base to a reaction vial.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.
-
Add the catalyst/ligand solution to the reaction vial. The typical catalyst loading for screening is 1.5 mol% .[11]
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Analyze the yield of the desired product by LC-MS or ¹H NMR using an internal standard.
Data Presentation: Hypothetical Screening Results
The goal is to identify conditions that give high yield while minimizing side products.
| Entry | Pd Precatalyst (1.5 mol%) | Ligand (3.0 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 15 | Significant SM remaining; Catalyst blackening. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 90 | 75 | Good conversion, minor protodeboronation. |
| 3 | XPhos-Pd-G3 | (Internal) | K₃PO₄ | 2-MeTHF | 90 | 92 | Clean reaction, minimal side products. |
| 4 | RuPhos-Pd-G3 | (Internal) | Cs₂CO₃ | Toluene | 100 | 88 | High yield, slightly more homocoupling observed. |
| 5 | Pd(dppf)Cl₂ | (Internal) | Na₂CO₃ | DMF | 110 | 45 | Dark solution, multiple side products. |
Based on these hypothetical results, the XPhos-Pd-G3 precatalyst with K₃PO₄ in 2-MeTHF (Entry 3) is the most promising system.
Protocol 2: Optimizing Catalyst Loading
Once the optimal catalyst system is identified, the next step is to determine the lowest effective catalyst loading.
Procedure:
-
Using the best conditions from Protocol 1 (e.g., XPhos-Pd-G3, K₃PO₄, 2-MeTHF at 90 °C), set up a series of parallel reactions.
-
Vary the catalyst loading across a range, for example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.
-
Run the reactions for the same amount of time and monitor conversion by LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).
-
Plot yield versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves maximum yield in a reasonable timeframe.
Catalyst Loading Optimization Workflow
Caption: A streamlined workflow for determining the minimum effective catalyst loading.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health (NIH). [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. National Institutes of Health (NIH). [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. pubs.acs.org [pubs.acs.org]
effect of temperature on Suzuki reaction with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Topic: Effect of Temperature on Suzuki reaction with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This versatile building block is crucial in medicinal chemistry, but its unique electronic and structural features—namely the electron-donating amino group and the ortho-cyano group—present specific challenges. Temperature is one of the most critical parameters influencing the success of this reaction. This guide is structured in a question-and-answer format to directly address common issues and provide field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki reaction with this aminobenzonitrile boronic ester?
A general and effective starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C.[1][2][3] For this specific substrate, we recommend an initial screening temperature of 75-85 °C .[4]
-
Causality: This temperature range typically provides sufficient thermal energy to drive the catalytic cycle—specifically the oxidative addition and reductive elimination steps—at a reasonable rate without immediately causing significant degradation of the catalyst or substrate.[5][6] The electron-donating amino group can make the C-B bond more susceptible to certain side reactions, so starting moderately and optimizing is key.
Q2: How does temperature generally affect the key steps of the Suzuki catalytic cycle?
Temperature influences every step of the catalytic cycle, but its impact on oxidative addition and reductive elimination is most pronounced.
-
Oxidative Addition (Pd(0) → Pd(II)): This is often the rate-limiting step, especially with less reactive aryl halides (like chlorides and some bromides).[6] Increasing the temperature generally accelerates this step.[7] However, for highly reactive aryl iodides, this step can be fast even at lower temperatures.[8]
-
Transmetalation: The transfer of the organic group from boron to palladium is a complex step influenced by the base and solvent. While temperature plays a role, ensuring the proper formation of the boronate complex with the base is often more critical.
-
Reductive Elimination (Pd(II) → Pd(0)): This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Higher temperatures can facilitate this step, particularly for sterically hindered products where the two organic groups may resist coupling.[6]
Q3: What are the common side reactions with this substrate, and how are they affected by temperature?
The primary side reaction of concern is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 3-aminobenzonitrile.[9]
-
Effect of High Temperature: Elevated temperatures, especially in the presence of water and base, can significantly accelerate the rate of protodeboronation.[9][10] This side reaction competes directly with the desired transmetalation step. If the catalytic cycle is sluggish or if the temperature is too high, the boronic ester may be destroyed before it can couple.[9]
-
Effect of Low Temperature: Paradoxically, running the reaction at a very low temperature (e.g., room temperature) can sometimes increase protodeboronation if the main catalytic cycle is too slow.[10] In this scenario, the boronic ester has a longer residence time in the basic, aqueous medium, allowing the competing hydrolysis and protodeboronation pathway to dominate.[10]
Another potential issue at very high temperatures (>100-110 °C) is catalyst decomposition , often observed as the formation of palladium black.[4] This removes the active catalyst from the reaction, leading to a stalled or incomplete conversion.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Problem 1: Low or No Conversion of Starting Materials
If your reaction shows poor conversion, the temperature may be too low to overcome the activation energy of a key step in the catalytic cycle.[3]
Troubleshooting Steps:
-
Verify Reagent Quality: Before adjusting temperature, ensure your boronic ester is not hydrolyzed, the palladium catalyst is active, and solvents are appropriately degassed.
-
Incremental Temperature Increase: Increase the reaction temperature in 10 °C increments, from your starting point (e.g., 80 °C → 90 °C → 100 °C). Monitor the reaction by UPLC/LC-MS at each step.
-
Consider a More Active Catalyst System: If high temperatures are required, consider switching to a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often promote difficult couplings at lower temperatures.[11][12]
Problem 2: High Levels of Protodeboronation Byproduct
The presence of significant amounts of 3-aminobenzonitrile indicates that the destruction of your boronic ester is outcompeting the cross-coupling reaction.
Troubleshooting Steps:
-
Decrease Temperature: This is the most direct approach. Lower the temperature by 10-15 °C. A slower, cleaner reaction is preferable to a fast, messy one.
-
Use Anhydrous Conditions: While some water is often necessary to facilitate the role of the base, excess water promotes hydrolysis. Using a carefully controlled solvent system like Dioxane/H₂O (10:1) can help.[10] Some modern protocols even explore completely anhydrous conditions to suppress protodeboronation.[13]
-
Slow Addition of Boronic Ester: Instead of adding all the boronic ester at the beginning, use a syringe pump to add it slowly over several hours at the optimal reaction temperature. This keeps the instantaneous concentration of the sensitive reagent low, favoring its consumption via the productive catalytic cycle rather than decomposition.[10]
Problem 3: Catalyst Decomposition (Palladium Black Formation)
Precipitation of palladium black is a clear sign that your catalyst is not stable under the reaction conditions, often due to excessive heat.[4]
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. Many catalyst systems are not stable above 100-110 °C.[4]
-
Change Ligand: The choice of ligand is crucial for stabilizing the palladium center. If you are using simple ligands like PPh₃, consider switching to more robust biarylphosphine ligands or N-heterocyclic carbenes (NHCs), which can form more stable palladium complexes.[14]
-
Check Oxygen Contamination: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can contribute to the degradation of Pd(0) species, which can be exacerbated at higher temperatures.
Data Presentation & Experimental Protocols
Table 1: Hypothetical Temperature Screening Results
This table illustrates a typical outcome when screening for the optimal temperature for the coupling of this compound with a generic aryl bromide.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product (%) | Protodeboronation (%) |
| 1 | 65 | 12 | 35 | 30 | <5 |
| 2 | 75 | 8 | 80 | 75 | <5 |
| 3 | 85 | 4 | >98 | 92 | 6 |
| 4 | 95 | 2 | >98 | 85 | 13 |
| 5 | 105 | 2 | >98 | 78 | 20 |
As shown, 85 °C provides the optimal balance between reaction rate and selectivity, minimizing the formation of the protodeboronated byproduct.
Protocol 1: General Procedure for Temperature Optimization
-
Setup: To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).[15]
-
Inerting: Seal the vials and purge with Argon or Nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe.[15]
-
Heating: Place each vial in a separate well of a pre-heated aluminum block set to the desired screening temperatures (e.g., 70, 80, 90, 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material, product, and key byproducts.
-
Analysis: Compare the results to identify the temperature that gives the highest yield of the desired product with the lowest level of impurities.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature-related issues.
The Temperature "Operating Window"
Caption: The relationship between temperature and reaction outcomes.
References
Sources
- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Aminobenzonitrile-Containing Biaryls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of aminobenzonitrile-containing biaryls. These molecules, vital in medicinal chemistry and materials science, often present unique purification challenges due to the electronic properties and basicity of the aminobenzonitrile moiety, as well as impurities stemming from common synthetic routes like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Part 1: Foundational Challenges in Purification
The inherent chemical nature of aminobenzonitrile-containing biaryls gives rise to several common purification hurdles. Understanding these foundational issues is the first step in effective troubleshooting.
Diagram: The Purification Triangle for Aminobenzonitrile Biaryls
Technical Support Center: Impact of Water on 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Stability
Introduction: Understanding Your Reagent
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a highly valuable bifunctional molecule in modern organic synthesis. Its unique structure, featuring a nucleophilic amino group, a cyano moiety, and a boronic ester, makes it a key building block in the development of novel pharmaceuticals and advanced materials. The pinacolboronic ester group, in particular, is a cornerstone for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
However, the very reactivity that makes this compound so useful also renders it susceptible to degradation, primarily through interaction with water. The stability of the Carbon-Boron (C-B) bond is paramount for successful downstream applications. This guide provides an in-depth analysis of the impact of water on the stability of this reagent, offering troubleshooting advice and best-practice protocols to ensure the integrity of your experiments.
The Core Issue: Hydrolysis of the Boronic Ester
The primary mechanism of degradation for this compound in the presence of water is hydrolysis . The pinacol ester, while more stable than the corresponding boronic acid, is still susceptible to cleavage by water, especially under non-neutral pH conditions. This reaction cleaves the C-B bond, converting the vital boronic ester into the corresponding boronic acid and ultimately to aniline through protodeboronation.[1]
This degradation has two major consequences for your research:
-
Stoichiometric Imbalance: The effective concentration of the active coupling partner is reduced, leading to incomplete reactions and lower yields.
-
Formation of Byproducts: The resulting boronic acid can form trimeric boroxines or other inactive species, complicating purification and potentially interfering with the desired reaction.[2]
Mechanism: The Role of Water in Degradation
The hydrolysis of the pinacol boronic ester is a reversible process that regenerates the boronic acid. However, the subsequent protodeboronation of the aryl boronic acid is irreversible and leads to the inactive aniline byproduct.
Caption: Hydrolysis and subsequent protodeboronation of the boronic ester.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: I'm seeing a low yield in my Suzuki coupling reaction. Could water be the culprit?
A1: Absolutely. This is the most common symptom of reagent degradation. If the boronic ester has been hydrolyzed, the concentration of your active coupling partner is lower than calculated. While many Suzuki reactions are robust and can tolerate some water, excess water can be detrimental.[3] It's crucial to verify the integrity of the reagent before starting.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Your Base: If using an aqueous basic solution (e.g., Na₂CO₃ or K₂CO₃), minimize the amount of water used. The base is necessary, but excess water can accelerate hydrolysis of your starting material before catalytic turnover occurs.
-
Reagent Quality Check: Before use, you can run a quick NMR or UPLC-MS on a small sample of the boronic ester to check for the presence of the hydrolyzed boronic acid or the protodeboronated aniline byproduct.
Q2: How should I properly store this reagent to prevent water absorption?
A2: Proper storage is critical for maximizing the shelf-life of the compound.[4] Boronic esters are sensitive to both moisture and oxygen.
Best Practices for Storage:
-
Temperature: Store in a refrigerator at 2-8 °C.[4] For long-term storage, a freezer at -20 °C is recommended.
-
Atmosphere: The vial should be sealed under an inert atmosphere like Argon or Nitrogen.
-
Container: Use the original manufacturer's vial whenever possible. If you need to transfer it, use a clean, dry amber glass vial with a tight-fitting cap. Seal the cap with parafilm for an extra barrier.[5]
-
Desiccation: For added protection, store the sealed vial inside a larger container or a desiccator containing a drying agent like Drierite or molecular sieves.[5]
Q3: My solid reagent appears clumpy and doesn't dissolve well. Is this a sign of degradation?
A3: It can be. While not definitive, changes in the physical appearance of a crystalline solid can indicate hydration or degradation. The hydrolyzed boronic acid has different physical properties and may be less soluble in the organic solvents typically used for Suzuki reactions. This can lead to issues with reaction kinetics and overall yield.
Q4: Can I prepare a stock solution of this reagent in a solvent like Dioxane or THF?
A4: It is strongly advised to prepare solutions fresh for immediate use.[1] Even in anhydrous aprotic solvents, trace amounts of water can cause slow degradation over time. If a stock solution must be made, use a validated anhydrous solvent, store it under an inert atmosphere in the freezer, and use it within a very short timeframe. Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[5]
Q5: I noticed that my reaction works better on some days than others, even with the same protocol. Why?
A5: This often points to environmental factors, primarily humidity. On a high-humidity day, moisture-sensitive reagents are more rapidly exposed to water from the atmosphere during weighing and transfer. Handling the reagent in a glovebox or under a positive pressure of inert gas can mitigate this variability.[4]
Experimental Protocols
Protocol 1: Best Practices for Handling and Storage
This workflow minimizes exposure to atmospheric moisture and oxygen, preserving the reagent's integrity.
Caption: Workflow for handling moisture-sensitive boronic esters.
Protocol 2: Quality Control Check via UPLC-MS
This quick check can save significant time by verifying reagent quality before committing to a large-scale reaction.
-
Sample Preparation: Dissolve ~1 mg of the boronic ester in 1 mL of Acetonitrile.
-
Instrumentation: Use a UPLC-MS system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.
-
Analysis:
-
Look for the parent mass of the boronic ester (C₁₃H₁₇BN₂O₂, MW: 244.1).
-
Search for the mass of the protodeboronated byproduct, 3-aminobenzonitrile (C₇H₆N₂, MW: 118.14).
-
The presence of a significant peak for the byproduct indicates degradation.
-
Troubleshooting Guide at a Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. Reagent degradation via hydrolysis.[1] 2. Insufficiently anhydrous reaction conditions. | 1. Verify reagent integrity with NMR or UPLC-MS. 2. Use freshly distilled/dried solvents. 3. Run the reaction under a strict inert atmosphere. |
| Inconsistent Results Batch-to-Batch | 1. Variable atmospheric humidity during setup. 2. Incremental degradation of stock reagent after multiple uses. | 1. Handle the reagent in a glovebox. 2. Aliquot the reagent into smaller, single-use vials upon receipt. |
| Poor Solubility of Reagent | 1. Partial hydrolysis to the boronic acid, which has different solubility. | 1. Do not proceed. Obtain a fresh, pure lot of the reagent. |
| Complex Mixture in Crude Product | 1. Formation of boroxines from hydrolyzed boronic acid. 2. Side reactions from byproduct impurities. | 1. Purify the reagent before use if possible (recrystallization under inert atmosphere). 2. Ensure all starting materials are pure. |
References
- Baddeley, G., & Chadwick, J. (1951). The influence of the solvent on the rate of reaction of ethylene oxides with hydrogen chloride. Journal of the Chemical Society (Resumed), 368.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: Another Branch of the Mighty Oak. Aldrichimica Acta, 45(1), 3-13.
-
Reddit Discussion on Water Content in Suzuki Reactions. r/Chempros. (2024). [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. ChemistryViews. [Link]
- Mravíková, Z., et al. (2025). Mechanochemical Palladium‐Catalyzed Cross‐Coupling of Thianthrenium Salts and Arylboronic Acids. CHEMSUSCHEM.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
- Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Chemistry & Biodiversity.
-
Reddit Discussion on Storing Moisture-Sensitive Compounds. r/chemistry. (2017). [Link]
- Jelfs, K. E., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.
- Li, M., & Wang, B. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.
Sources
Technical Support Center: Amino Group Protection for Aminobenzonitrile Boronic Esters
Welcome to the technical support center for protecting group strategies involving aminobenzonitrile boronic esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but sensitive trifunctional building blocks. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.
Introduction: The Challenge of Orthogonality
Aminobenzonitrile boronic esters are powerful synthetic intermediates, incorporating a nucleophilic amino group, an electrophilic nitrile, and a versatile boronic ester for cross-coupling reactions. The simultaneous presence of these functionalities necessitates a robust and highly selective (i.e., orthogonal) protecting group strategy.[1][2][3] The choice of an amino protecting group is not arbitrary; it is dictated by the reaction conditions your molecule must endure in subsequent steps. An inappropriate choice can lead to unintended deprotection, side reactions, or degradation of the boronic ester or nitrile moieties.
This guide provides a framework for selecting the appropriate protecting group and troubleshooting common issues that arise during synthesis.
Section 1: Strategic Selection of an Amino Protecting Group
The ideal protecting group for your aminobenzonitrile boronic ester is one that remains completely intact during subsequent transformations but can be removed cleanly without affecting the nitrile or boronic ester groups. The following decision flowchart provides a logical path to selecting the most suitable protecting group for your synthetic plan.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support guide for researchers utilizing 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This document provides in-depth troubleshooting advice, focusing on the common yet challenging issue of catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve issues to ensure robust and reproducible results.
Section 1: Understanding the Challenge
This compound is a versatile building block in medicinal chemistry and materials science. However, its molecular structure presents a unique challenge: the presence of two potential Lewis basic sites—the amino (-NH₂) group and the nitrile (-CN) group. These functional groups can coordinate strongly with the transition metal center (e.g., Palladium) of your catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the desired catalytic cycle.[1][2]
Core Mechanisms of Catalyst Deactivation
Catalyst poisoning in this context primarily occurs when impurities or the substrate itself bind to the catalyst's active sites, diminishing its effectiveness.[3] This interaction often involves the adsorption of these molecules onto the catalyst surface, preventing reactants from accessing these critical sites.[3][4] The result is a significant reduction in reaction rates and overall efficiency.
Below is a diagram illustrating the standard Suzuki-Miyaura catalytic cycle, which is essential for understanding how poisoning disrupts the process.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter.
Q1: My Suzuki coupling reaction has stalled or is giving very low yield. What are the primary suspects related to catalyst poisoning?
A1: When a reaction with this substrate fails, catalyst deactivation is a high probability. The primary causes can be categorized as follows:
-
Substrate-Induced Poisoning: The amino and/or nitrile groups on your benzonitrile substrate are likely coordinating to the palladium center. This is especially problematic with less sterically hindered phosphine ligands, which leave the metal center exposed. Nitrogen and sulfur atoms in heterocyclic substrates are known to coordinate strongly with metal catalysts, leading to poisoning.[1]
-
Impurity-Mediated Poisoning: Trace impurities in your starting materials or solvents can act as potent catalyst poisons. Even "homeopathic" levels of palladium impurities from previous steps can affect outcomes, highlighting the sensitivity of these reactions.[7][8] Common culprits include:
-
Oxygen Contamination: Inadequate degassing of the reaction mixture allows oxygen to be present. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the undesirable homocoupling of the boronic ester.[6][10]
The diagram below illustrates how the functional groups on the substrate can sequester the active catalyst, breaking the catalytic cycle.
Caption: Catalyst poisoning by substrate coordination, leading to an inactive complex.
Q2: I'm observing significant formation of aniline (protodeboronation byproduct). What's causing this and how can I stop it?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction for many arylboronic acids and esters.[10][11]
Causality:
-
Presence of Water: Water is the proton source for this side reaction. Even in supposedly anhydrous solvents, water can be introduced from reagents or the boronic ester itself (boronic acids can trimerize to form boroxines, releasing water).[6][10]
-
Base Strength and Type: The choice of base is critical. Strong bases, particularly in aqueous or protic solvents, can accelerate the rate of protodeboronation.[10] The base's role is complex; it is required to activate the boronic ester for transmetalation but can also promote undesired side reactions.[5][12]
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure your base is finely powdered and dried before use. Running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[10]
-
Use a Milder Base: Consider switching from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10]
-
Protect the Boronic Ester: As a last resort, you can convert the boronic ester to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct, which are more resistant to protodeboronation and can be used in the coupling reaction.
Q3: How do I choose the right catalyst system (palladium source and ligand) to minimize poisoning?
A3: Your choice of ligand is the most powerful tool to combat substrate-induced poisoning.
-
Expertise-Driven Recommendation: Use bulky, electron-rich phosphine ligands. The steric bulk around the palladium center physically hinders the coordination of the amino or nitrile groups from your substrate. The high electron density on the ligand also facilitates the rate-determining oxidative addition step, helping the desired reaction outcompete the poisoning pathway.[5]
| Ligand Type | Examples | Suitability for this Substrate | Rationale |
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, RuPhos, BrettPhos | Excellent | Steric hindrance prevents substrate coordination; high electron density promotes efficient catalysis. |
| Bidentate Phosphines | dppf, XantPhos | Moderate to Poor | Can be effective, but the defined bite angle may still allow for substrate coordination. Unoxidized bidentate phosphines can sometimes bind palladium too tightly, rendering it inactive.[6] |
| Triphenylphosphine (PPh₃) | PPh₃ | Poor | Generally not bulky or electron-rich enough to prevent poisoning by this substrate. Often leads to catalyst decomposition and low yields. |
-
Palladium Precatalyst: Use a modern, air-stable Pd(II) precatalyst (e.g., G3 or G4 palladacycles). These are designed to reliably generate the active Pd(0) species in solution, ensuring a consistent concentration of the active catalyst at the start of the reaction.[10]
Q4: What analytical methods can I use to diagnose the problem?
A4: A multi-pronged analytical approach is best for a definitive diagnosis.
-
Reaction Monitoring (TLC, LC-MS, GC-MS): Track the consumption of starting materials and the appearance of products and byproducts over time.[10] If the reaction starts and then stops, it's a classic sign of catalyst death. Look for masses corresponding to protodeboronation (aniline derivative) and homocoupling (biaryl of your boronic ester).
-
Impurity Analysis of Starting Material:
-
NMR Spectroscopy: Check for any unexpected signals in the ¹H and ¹³C NMR spectra of your starting material.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): This is the gold standard for detecting trace metal impurities.[13][14] If you suspect impurities from a previous step, an ICP analysis of your starting material is highly informative.
-
GC-MS for Organic Impurities: Can detect volatile organic poisons like sulfur-containing compounds.[15][16]
-
Section 3: Validated Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize common failure modes when using this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
SPhos Precatalyst (G3) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)
-
Anhydrous Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl halide, the boronic ester, potassium phosphate, and the SPhos precatalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Ensure the solvent has been sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of the Boronic Ester Starting Material
If you suspect impurities are the cause of your issues, purifying the boronic ester is a critical step.
Method: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly cool the solution to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum. Verify purity by NMR and/or LC-MS before use.
Section 4: Troubleshooting Workflow
Use the following decision tree to systematically diagnose issues with your reaction.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst Poisoning Testing [intertek.com]
- 14. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Gulf Bio Analytical [gulfbioanalytical.com]
Validation & Comparative
The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of 5-Aminobenzonitrile Boronic Acid and its Pinacol Ester
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and overall process robustness. This guide provides an in-depth, objective comparison of two commonly employed reagents for the introduction of the 5-aminobenzonitrile moiety: the free boronic acid and its corresponding pinacol ester. Supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.
At a Glance: The Reactivity vs. Stability Trade-Off
The core difference between using 5-aminobenzonitrile boronic acid and its pinacol ester in Suzuki couplings lies in a fundamental trade-off between reactivity and stability .
-
5-Aminobenzonitrile Boronic Acid: Generally exhibits higher reactivity, often leading to faster reaction times and potentially higher yields under milder conditions. However, this comes at the cost of lower stability, making it more susceptible to decomposition pathways that can negatively impact reproducibility and purification.
-
5-Aminobenzonitrile Pinacol Boronate: Offers significantly enhanced stability, resulting in a longer shelf-life, easier handling, and greater resistance to common degradation pathways. This stability, however, often translates to lower reactivity, potentially requiring more forcing reaction conditions to achieve comparable results to the boronic acid.
This guide will delve into the nuances of this trade-off, providing the experimental context and mechanistic reasoning to navigate these choices effectively.
Chemical Properties and Handling: A Head-to-Head Comparison
| Feature | 5-Aminobenzonitrile Boronic Acid | 5-Aminobenzonitrile Pinacol Boronate | Causality and Practical Implications |
| Stability | Lower; susceptible to protodeboronation, oxidation, and formation of boroxine anhydrides.[1][2] | High; the pinacol group protects the boron center from degradation pathways.[2] | Pinacol esters are preferred for multi-step syntheses and for compounds that require long-term storage. The instability of the boronic acid can lead to inconsistent results if the reagent quality varies. |
| Handling | Often a fluffy, hygroscopic solid. Can be challenging to weigh accurately. | Typically a stable, crystalline solid. Easy to handle and weigh. | The improved handling properties of the pinacol ester contribute to better reproducibility, especially on a larger scale. |
| Purification | Can be difficult to purify by standard silica gel chromatography due to its polarity and potential for decomposition on the column. | Generally amenable to purification by silica gel chromatography. | The ease of purification for the pinacol ester simplifies the synthesis of the reagent and subsequent coupled products. |
| Solubility | Generally soluble in polar solvents and aqueous basic solutions. | Soluble in a wider range of organic solvents.[2] | The broader solubility profile of the pinacol ester can offer more flexibility in the choice of reaction solvents. |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction provides the framework for understanding the performance differences between boronic acids and their pinacol esters. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting and is where the differences between the boronic acid and its pinacol ester are most pronounced.
Experimental Performance in Suzuki Coupling
Table 1: Representative Suzuki Coupling with 3-Aminophenylboronic Acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | ~95% (Full Conversion) | [3] |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [4] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 92 | [5] |
Table 2: Representative Suzuki Coupling with 3-Aminophenylboronic Acid Pinacol Ester
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 80 | 24 | 35 | [4] |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 10 (Microwave) | ~90% | [6] |
| 4-Bromoacetophenone | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 45 | 2 | 79 | [4] |
Analysis of Experimental Data:
The data, while from different sources, aligns with the expected trends. The free boronic acid can often achieve high yields under milder conditions (e.g., lower temperatures).[3] In contrast, the pinacol ester may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve comparable yields.[6] It is also noteworthy that different catalyst and base combinations are often employed to optimize the reaction for each type of boron reagent.
The Causality Behind Performance Differences
Transmetalation: The Rate-Determining Step
For the transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7] The free boronic acid, being more Lewis acidic, is generally believed to form this active species more readily than the pinacol ester.
The pinacol ester, on the other hand, is sterically more hindered around the boron center, which can slow down its coordination to the palladium complex and subsequent transfer of the aryl group.[1] While it is debated whether the pinacol ester undergoes direct transmetalation or requires prior hydrolysis to the boronic acid, the overall rate is often slower than that of the free boronic acid.[1]
The Challenge of Protodeboronation
A significant side reaction, particularly for electron-rich or heteroaromatic boronic acids, is protodeboronation , the cleavage of the C-B bond by a proton source.[1] The amino group in 5-aminobenzonitrile is an electron-donating group, making the corresponding boronic acid susceptible to this decomposition pathway, especially under the basic, often aqueous, conditions of the Suzuki coupling.
Caption: The protodeboronation side reaction of aryl boronic acids.
The pinacol ester provides significant protection against protodeboronation due to the steric bulk and electronic effect of the pinacol group, which reduces the accessibility and reactivity of the C-B bond.[2] This enhanced stability is a major reason for its widespread use, despite its lower intrinsic reactivity.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 5-Aminobenzonitrile Boronic Acid
This protocol is adapted from procedures for similar aminophenylboronic acids.[3][4]
Caption: Experimental workflow for Suzuki coupling with boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 5-aminobenzonitrile boronic acid (1.2 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water (5 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 mmol).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki Coupling of 5-Aminobenzonitrile Pinacol Boronate
This protocol is adapted from procedures for similar aminophenylboronic acid pinacol esters.[4][6]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Palladium Catalyst Performance in Suzuki-Miyaura Coupling with 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction: The Strategic Importance of the Aminobenzonitrile Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the 2-amino-benzonitrile scaffold is a privileged structural motif. Its prevalence in a multitude of biologically active compounds stems from its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle for molecular elaboration. 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, in particular, has emerged as a critical building block for the synthesis of complex pharmaceutical agents. Its dual functionality, possessing both a nucleophilic amino group and a versatile boronic ester, allows for its strategic incorporation into drug candidates targeting a wide array of diseases. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds, and the judicious selection of a palladium catalyst is critical to achieving high yields and purity in the synthesis of these vital compounds.[1][2] This guide provides a comparative analysis of the performance of various palladium catalysts in the Suzuki-Miyaura coupling, offering experimental insights to aid researchers in catalyst selection and reaction optimization.
Comparative Analysis of Palladium Catalysts
The efficiency of a Suzuki-Miyaura coupling is profoundly influenced by the choice of the palladium catalyst. The ligand sphere surrounding the palladium center dictates the catalyst's stability, reactivity, and tolerance to various functional groups. While direct yield comparisons for this compound with a broad range of aryl halides and catalysts are not extensively documented in a single source, we can draw valuable insights from studies on structurally analogous compounds. The following data, derived from the literature on the coupling of aminophenyl boronic acid derivatives and related amino-substituted heterocycles, provides a strong foundation for catalyst selection.
Table 1: Comparative Yields of Palladium Catalysts in Suzuki-Miyaura Coupling of Amino-Substituted Aryl/Heteroaryl Halides with Arylboronic Acids/Esters
| Catalyst | Ligand | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Potassium β-aminoethyltrifluoroborate | 4-bromobenzonitrile | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 90 | [3] |
| Pd(OAc)₂ | 2 PPh₃ | Potassium β-aminoethyltrifluoroborate | 4-bromobenzonitrile | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 78 | [3] |
| PdCl₂(PPh₃)₂ | PPh₃ | Potassium β-aminoethyltrifluoroborate | 4-bromobenzonitrile | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 72 | [3] |
| Pd(PPh₃)₄ | PPh₃ | Potassium β-aminoethyltrifluoroborate | 4-bromobenzonitrile | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 51 | [3] |
| Pd(PPh₃)₄ | PPh₃ | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| Pd(PPh₃)₄ | PPh₃ | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 82 | [2] |
Expert Insights on Catalyst Performance:
The data presented in Table 1 suggests that for amino-substituted coupling partners, catalysts bearing ferrocenylphosphine ligands, such as Pd(dppf)Cl₂ , often exhibit superior performance, delivering high yields.[3] This is attributed to the ligand's electron-rich nature and wide bite angle, which promotes the reductive elimination step and stabilizes the catalytically active Pd(0) species.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and versatile catalyst that demonstrates good to excellent yields, particularly with electron-rich amino-substituted heteroaryl bromides.[2] Its commercial availability and ease of handling make it a common starting point for reaction optimization.
While catalysts generated in situ from a palladium precursor like Pd(OAc)₂ with phosphine ligands can be effective, their performance may be more sensitive to the stoichiometry of the ligand and other reaction parameters.[3]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the catalyst, substrates, base, and solvent.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
A crucial aspect of the mechanism is the activation of the organoboron species by a base, which facilitates the transmetalation step.[4] The choice of base can therefore significantly impact the reaction rate and yield.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for different aryl halide coupling partners.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from successful couplings of related amino-functionalized boronic acid derivatives.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the aryl halide, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add degassed toluene and water in a 3:1 ratio.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol is based on conditions found to be effective for the coupling of amino-substituted pyridyl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the mixture to 90 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Follow the work-up and purification steps as described in Protocol 1.
Workflow for Catalyst Screening and Optimization
To identify the optimal catalyst and conditions for a specific coupling of this compound, a systematic screening approach is recommended.
Figure 2: A systematic workflow for catalyst screening.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is a critical determinant for the successful synthesis of complex molecules via the Suzuki-Miyaura coupling of this compound. While catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ have demonstrated high efficacy in couplings of structurally similar amino-substituted substrates, empirical validation through a systematic screening process is paramount for achieving optimal yields with novel coupling partners. The development of more active and robust catalysts, including advanced Buchwald-type precatalysts, continues to expand the synthetic utility of the Suzuki-Miyaura reaction, enabling the construction of increasingly complex and medicinally relevant molecules.[5]
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- St-Jean, F., et al. (2019). Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process. Organic Process Research & Development, 23(5), 783–793.
-
Takale, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6649. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Thomas, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 5270-5283. [Link]
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Štefane, B., & Polanc, S. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2011(7), 213-227.
-
Takale, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org, 2021110057. [Link]
-
Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of organic chemistry, 77(17), 7258–7267. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
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A Head-to-Head Comparison for Synthetic Strategy: 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile vs. Potassium Trifluoroborates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular assembly, the choice of organoboron reagent is a critical decision point that dictates the efficiency, robustness, and scope of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, valued for its broad functional group tolerance and reliability in forging carbon-carbon bonds.[1][2] This guide provides an in-depth, objective comparison between two prevalent classes of organoboron reagents: boronic acid pinacol esters, represented here by the versatile building block 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , and the increasingly popular potassium trifluoroborates .
This analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal reagent for your specific synthetic challenge.
The Contenders: A Physicochemical Overview
At the heart of this comparison lie the structural differences that govern the stability and reactivity of these reagents.
-
This compound is a classic boronic acid pinacol ester (Bpin). The pinacol group forms a five-membered ring with the boron atom, providing a significant steric shield. This protection enhances the stability of the C-B bond compared to its parent boronic acid, mitigating issues like protodeboronation and oxidative degradation. These reagents are typically crystalline solids and are highly soluble in the organic solvents commonly used for cross-coupling reactions.
-
Potassium Organotrifluoroborates (R-BF3K) are tetracoordinate boron species.[1] This structure "masks" the inherent reactivity of the C-B bond, rendering them exceptionally stable.[1] They are typically free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture, a stark contrast to the often-hygroscopic nature of many boronic acids.[3][4][5] This high stability makes them particularly suitable for syntheses requiring the boron moiety to survive multiple preceding steps.[6]
Figure 1: Structural comparison of a Bpin ester and a potassium trifluoroborate.
Performance in the Crucible: A Benchmarking Analysis
The true measure of a reagent lies in its performance. This section benchmarks the two classes across key parameters critical for success in a drug discovery environment.
Stability and Handling: The Practical Advantage
In the context of library synthesis and multi-step drug development, reagent stability is paramount. The need for inert atmosphere handling or stringent storage conditions can create significant workflow bottlenecks.
-
Bpin Esters: While significantly more stable than free boronic acids, they can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to inconsistent reaction outcomes. Careful storage is recommended to prevent gradual degradation.
-
Potassium Trifluoroborates: This is where trifluoroborates hold a decisive advantage. The vast majority are indefinitely stable to air and moisture, allowing them to be handled on the benchtop without special precautions.[4][5] Their resistance to protodeboronation is notably superior, ensuring the integrity of the reagent during prolonged storage or in complex reaction mixtures.[1] This robustness makes them an ideal choice for incorporation into automated synthesis platforms and for use in multi-step sequences where the C-B bond must endure a variety of reaction conditions.[6]
Reactivity and Reaction Kinetics
The activation mechanism for these reagents in the Suzuki-Miyaura catalytic cycle differs, influencing reaction setup and kinetics.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle and reagent activation pathways.
-
Bpin Esters: The generally accepted mechanism involves hydrolysis of the pinacol ester to the corresponding boronic acid, which is then activated by a base (e.g., hydroxide) to form a nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex.
-
Potassium Trifluoroborates: Activation is believed to proceed via slow hydrolysis, driven by the base, to release the corresponding boronic acid or a difluoroborane intermediate, which then enters the catalytic cycle.[7] This activation step can sometimes result in a necessary induction period or require slightly more forcing conditions (e.g., higher temperatures or specific solvent systems like alcohol/water mixtures) compared to some boronic acids or esters.[7] However, this controlled release can also be advantageous in preventing side reactions associated with high concentrations of reactive boron species.
Comparative Data Summary
The following table summarizes the key performance characteristics based on extensive literature analysis and practical laboratory experience.
| Feature | 5-Amino-2-(...)-benzonitrile (Bpin Ester) | Potassium Trifluoroborates | Advantage |
| Stability | Good; sensitive to hydrolysis. | Excellent; air- and moisture-stable.[3][4][5] | Trifluoroborates |
| Handling | Requires protection from moisture. | Benchtop stable, easy to handle.[3] | Trifluoroborates |
| Solubility | High in common organic solvents. | Generally soluble in polar/protic solvents. | Application Dependent |
| Activation | Hydrolysis to boronic acid, then boronate formation. | Slow hydrolysis to boronic acid/difluoroborane. | Bpin (often faster) |
| Purity | Often high, crystalline solids. | High-purity crystalline solids. | Equivalent |
| Toxicity | Low. Boron byproducts are generally benign.[2] | Low. Byproducts are benign inorganic salts.[1] | Equivalent |
Experimental Protocols: A Practical Guide
To provide a self-validating system, the following protocols outline a standard Suzuki-Miyaura coupling, illustrating the practical differences in reagent handling and reaction setup.
Protocol 1: Coupling with this compound
Reaction: Coupling with 4-Bromoanisole
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%).
-
Solvent and Degassing: Add a 3:1 mixture of dioxane and water. Seal the vial and degas the mixture by sparging with argon or nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Potassium Phenyltrifluoroborate (Illustrative Example)
Reaction: Coupling with 4-Chloroanisole (demonstrating utility with less reactive halides)
-
Reagent Preparation: To a reaction vial, add potassium phenyltrifluoroborate (1.5 equiv.), 4-chloroanisole (1.0 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.). Potassium trifluoroborates are often coupled with more active catalysts and stronger bases to facilitate the reaction with challenging partners like aryl chlorides.[1]
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 4 mol%) and the phosphine ligand RuPhos (8 mol%).
-
Solvent and Degassing: Add a 10:1 mixture of toluene and water. Seal the vial and degas the mixture by sparging with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Strategic Recommendations
Both boronic acid pinacol esters and potassium trifluoroborates are powerful tools for the synthetic chemist. The choice is not a matter of inherent superiority, but of strategic selection based on the specific demands of the project.
-
Choose This compound or other Bpin esters for:
-
Well-established, routine cross-coupling reactions where extensive literature precedent is valuable.
-
Reactions where high solubility in purely organic solvent systems is required.
-
Cases where faster reaction kinetics are prioritized and reagent stability is less of a long-term concern.
-
-
Choose Potassium Trifluoroborates for:
-
Multi-step syntheses: Their exceptional stability makes them the reagent of choice when the boron moiety must survive multiple chemical transformations.[1][6]
-
Library Synthesis & High-Throughput Screening: Their benchtop stability and ease of handling are highly advantageous for automated and parallel synthesis.[8]
-
Difficult Couplings: They often provide superior results for challenging substrates, including certain heteroaryl systems or when using less reactive coupling partners.[3][8]
-
Long-Term Storage: They are ideal for building a long-term, reliable chemical inventory.
-
By understanding the distinct physicochemical properties and reactivity profiles of these reagents, researchers can make informed decisions, optimizing their synthetic routes for efficiency, reliability, and success.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Batey, R. A., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(19), 4141–4144. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7143–7148. [Link]
-
Stephenson, C. R. J., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Organic & Inorganic Au, 2(4), 324–329. [Link]
-
Sikder, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]
-
Bode, J. W., et al. (2018). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 57(31), 9864-9868. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Hoang, H. T., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. MIT TLO. [Link]
-
Aggarwal, V. K., & Bagutski, V. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(48), 6649-6651. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Cost-Effectiveness of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Large-Scale Pharmaceutical Synthesis
A Senior Application Scientist's Guide to Optimizing Key Intermediate Selection for Drug Development
In the competitive landscape of pharmaceutical development, the selection of key building blocks is a critical decision that profoundly impacts the cost, efficiency, and ultimate viability of a drug candidate's synthesis. 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile bifunctional reagent, has emerged as a strategic intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds, most notably in the burgeoning field of PARP (poly(ADP-ribose) polymerase) inhibitors. This guide provides an in-depth analysis of the cost-effectiveness of this boronate ester in large-scale synthesis, offering a comparative assessment against viable alternatives, supported by experimental insights and economic considerations.
The Synthetic Advantage: Why this compound?
The unique structural arrangement of an amino group, a nitrile moiety, and a boronic ester on a benzene ring makes this compound a highly valuable synthon. The boronic ester functionality serves as a robust handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. Simultaneously, the amino and nitrile groups provide strategic points for subsequent chemical modifications, allowing for the rapid construction of complex molecular architectures.
This trifecta of reactive sites is particularly advantageous in the synthesis of PARP inhibitors like Olaparib, where a substituted benzonitrile core is a common structural motif.[1][2] The ability to introduce the aminobenzonitrile fragment in a single, stable, and highly reactive package streamlines the synthetic route, potentially reducing the number of steps and increasing overall yield.
Large-Scale Synthesis: A Proposed Cost-Effective Protocol
While numerous methods exist for the synthesis of aryl boronic esters, a robust and scalable protocol is paramount for industrial applications. The following proposed kilogram-scale synthesis of this compound is based on the well-established Miyaura borylation reaction, optimized for cost-efficiency and practicality.
Experimental Protocol: Kilogram-Scale Miyaura Borylation
Objective: To synthesize this compound from a suitable starting material in high yield and purity on a kilogram scale.
Starting Material Selection: 2-Amino-6-chlorobenzonitrile is chosen as a cost-effective and readily available starting material. Its price is a significant factor in the overall cost of the final product.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Supplier Example & Price (USD/kg) |
| 2-Amino-6-chlorobenzonitrile | 152.58 | 1.00 | 6.55 | Sigma-Aldrich (~$120/5g -> estimated bulk price) |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.83 | 7.21 | Apollo Scientific (~$160/500g)[3] |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.015 | 0.067 | Apollo Scientific (~$295/5g)[4] |
| XPhos | 476.65 | 0.063 | 0.132 | Various |
| Potassium Acetate (KOAc) | 98.14 | 1.93 | 19.65 | Various |
| 1,4-Dioxane | 88.11 | 10.0 | - | Various |
| Toluene | 92.14 | 5.0 | - | Various |
| Celite® | - | 0.5 | - | Various |
Procedure:
-
Inert Atmosphere: A 50 L jacketed glass reactor is rendered inert by purging with dry nitrogen.
-
Reagent Charging: The reactor is charged with 2-Amino-6-chlorobenzonitrile (1.00 kg, 6.55 mol), Bis(pinacolato)diboron (1.83 kg, 7.21 mol), Palladium(II) Acetate (15 g, 0.067 mol), XPhos (63 g, 0.132 mol), and Potassium Acetate (1.93 kg, 19.65 mol).
-
Solvent Addition: 1,4-Dioxane (10 L) is added to the reactor.
-
Reaction: The mixture is heated to 80-90 °C with stirring. The reaction progress is monitored by HPLC until the starting material is consumed (typically 12-18 hours).
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in toluene (5 L) and washed with water (3 x 2 L) and brine (1 x 2 L).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.
Causality of Experimental Choices:
-
Catalyst System: The combination of Palladium(II) Acetate and a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient catalytic turnover in the Miyaura borylation of sterically hindered and electron-rich aryl chlorides.
-
Base: Potassium Acetate is a mild and cost-effective base that is sufficient to promote the transmetalation step without causing significant hydrolysis of the boronic ester product.
-
Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
-
Workup and Purification: The filtration through Celite effectively removes the heterogeneous palladium catalyst. The aqueous washes remove inorganic byproducts, and recrystallization provides a high-purity final product suitable for pharmaceutical applications.
Workflow Diagram:
Caption: Workflow for the kilogram-scale synthesis of the target molecule.
Comparative Analysis: The Economic Equation
The true cost-effectiveness of an intermediate is not solely determined by its purchase price but by its impact on the entire synthetic sequence. Here, we compare this compound with a plausible alternative for introducing the "3-amino-4-cyanophenyl" moiety in a Suzuki coupling reaction: a two-step approach starting from a different boronic acid.
Alternative Strategy: 3-Aminophenylboronic Acid followed by Cyanation
An alternative route could involve the Suzuki coupling of a readily available and less expensive boronic acid, such as 3-aminophenylboronic acid, followed by a subsequent cyanation step to introduce the nitrile group.
Cost Comparison Table:
| Parameter | This compound | Alternative: 3-Aminophenylboronic Acid + Cyanation |
| Starting Material Cost | Moderate to High (driven by B₂pin₂ and catalyst) | Low (3-Aminophenylboronic acid is relatively inexpensive) |
| Number of Synthetic Steps | 1 (for the boronate ester synthesis) | 2 (Suzuki coupling + Cyanation) |
| Process Complexity | Moderate (requires inert conditions, catalyst handling) | High (two distinct reaction setups, potential for intermediate purification) |
| Overall Yield | High (typically >80% for Miyaura borylation) | Moderate to Low (cumulative yield of two steps) |
| Waste Generation | Moderate (solvent, inorganic salts) | High (additional reagents and solvents for the second step) |
| Estimated Cost per kg of Final Coupled Product | Lower (fewer steps, higher overall yield) | Higher (lower cumulative yield, additional processing costs) |
Causality of Cost-Effectiveness:
While the initial cost of this compound may be higher than simpler boronic acids, its use is justified by:
-
Process Intensification: It combines multiple functionalities in one molecule, reducing the number of synthetic transformations.
-
Higher Overall Yield: Eliminating a synthetic step inherently avoids the yield losses associated with that step and subsequent purification.
-
Reduced Manufacturing Costs: Fewer steps translate to lower labor costs, less solvent usage, reduced energy consumption, and less wear on equipment.[5]
-
Simplified Quality Control: Fewer intermediates to isolate and characterize simplifies the overall analytical burden.
Logical Relationship Diagram:
Caption: Comparison of synthetic approaches and their impact on cost-effectiveness.
Conclusion and Future Perspectives
For researchers, scientists, and drug development professionals, the strategic selection of key intermediates is a cornerstone of efficient and economically viable process development. This compound, while appearing as a more complex and potentially costly reagent upfront, demonstrates its value through process simplification, improved overall yields, and ultimately, a more cost-effective pathway to complex pharmaceutical targets on a large scale.
The continued development of more efficient and lower-cost palladium catalysts and borylation reagents will further enhance the economic attractiveness of this and similar boronic esters.[6] As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the strategic use of pre-functionalized, versatile building blocks like this compound will be instrumental in accelerating the delivery of new medicines.
References
-
Olaparib (AZD-2281, trade name Lynparza) . New Drug Approvals. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry . MDPI. [Link]
-
Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings . ResearchGate. [Link]
- 3-Aminophenylboronic acid.
-
Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance . PMC. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing . PMC. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. a2bchem.com [a2bchem.com]
- 3. Bis(pinacolato)diboron | Cas No. 73183-34-3 | Apollo [store.apolloscientific.co.uk]
- 4. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Biaryls Synthesized from Different Boronic Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Biaryl scaffolds are cornerstones in modern medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and advanced organic materials.[1] The Suzuki-Miyaura cross-coupling reaction is a preeminent method for their synthesis, prized for its mild conditions and broad functional group tolerance.[2][3] Central to this transformation is the organoboron reagent, most commonly a boronic acid or its ester derivative. While often used interchangeably, the choice of boronic ester—such as the common pinacol or N-methyliminodiacetic acid (MIDA) esters—is not a trivial decision. It can profoundly influence not only reaction yield and purity but also the subtle conformational and electronic properties of the resulting biaryl.
This guide provides an in-depth spectroscopic comparison of biaryls synthesized from different boronic esters. Moving beyond simple yield comparisons, we will explore how the precursor choice leaves distinct fingerprints on the product's spectroscopic signature, offering deeper insights into molecular structure, purity, and conformational dynamics.
The Synthetic Precursors: A Tale of Two Esters
The stability and reactivity of the boronic species are critical.[4][5] While boronic acids are foundational, their propensity to form anhydrides (boroxines) can complicate stoichiometry.[6] Boronic esters offer enhanced stability and handling characteristics.[7]
-
Pinacol Esters : These are widely used due to their crystalline nature, stability to chromatography, and ease of preparation.[8][9] The pinacol group provides steric shielding to the boron atom, making them more robust than free boronic acids.[7]
-
MIDA Esters : N-methyliminodiacetic acid (MIDA) boronates exhibit exceptional stability, rendering them inert to many reaction conditions, including chromatography. This stability allows for sequential, controlled cross-coupling reactions. The MIDA group can be cleaved under mild basic conditions to liberate the reactive boronic acid in situ.[10]
The choice between these esters often comes down to a balance of reactivity versus stability. Pinacol esters are generally more reactive in Suzuki-Miyaura couplings, while MIDA esters offer superior stability for multi-step sequences.[10][11] This difference in reactivity and the nature of the protecting group can lead to variations in the impurity profile of the final biaryl product, which are readily detectable by spectroscopic methods.
Experimental Workflow: From Synthesis to Spectrum
A robust comparison requires a controlled and reproducible experimental workflow. The process begins with the synthesis of the biaryl via Suzuki-Miyaura coupling, followed by purification and subsequent spectroscopic analysis.
Caption: A generalized workflow from biaryl synthesis to multi-faceted spectroscopic characterization.
Comparative Spectroscopic Analysis
The true differentiation between biaryls synthesized from various boronic esters emerges from a multi-technique spectroscopic investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is unparalleled for detailed structural elucidation and purity assessment.
-
Purity Assessment : The choice of boronic ester can influence the side-product profile. For instance, pinacol esters can sometimes lead to trace impurities that are easily identified by ¹H NMR. MIDA esters, due to their high stability, may result in cleaner reaction profiles if the coupling conditions are optimized for MIDA cleavage and subsequent reaction.
-
Atropisomerism and Conformational Dynamics : Biaryls with bulky ortho-substituents can exhibit hindered rotation around the aryl-aryl single bond, leading to stable stereoisomers called atropisomers.[12][13] NMR is a powerful tool for studying this phenomenon.[14] The rate of rotation can be slow on the NMR timescale, resulting in distinct signals for each atropisomer. Variable temperature (VT) NMR studies can determine the energy barrier to rotation. While the boronic ester itself does not become part of the final biaryl, the purity and reaction conditions associated with its use can influence the observed isomeric ratio.
Table 1: Hypothetical ¹H NMR Data for an Ortho-Substituted Biaryl
| Parameter | Biaryl from Pinacol Ester | Biaryl from MIDA Ester | Interpretation |
| Purity (by integration) | 95% | >99% | MIDA ester route yielded a cleaner product under these conditions. |
| Ortho-Proton (δ, ppm) | 7.15 (broad) | 7.18 (sharp) | Broader signal may indicate faster conformational exchange or presence of minor conformers. |
| Atropisomer Ratio | 1.2 : 1 | 1.1 : 1 | Slight difference in observed ratio, potentially due to different thermal conditions required. |
| Residual Impurities | δ 1.25 (s, 12H) - Pinacol | Not observed | Characteristic signal of residual pinacol starting material. |
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy provides insight into the electronic structure of the biaryl system. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of π-conjugation between the two aryl rings.
-
Dihedral Angle Dependence : The degree of conjugation is highly dependent on the dihedral angle between the aryl rings.[15][16] A more planar conformation allows for greater orbital overlap and results in a red-shift (longer λ_max) of the absorption band.[17] While the synthetic precursor doesn't directly set the final ground-state conformation in solution, different impurity profiles or residual catalysts could potentially influence molecular aggregation or conformation, leading to subtle spectral shifts. A cleaner product, for instance, is more likely to exhibit a spectrum representative of the isolated molecule's intrinsic properties.
Caption: Relationship between biaryl dihedral angle and UV-Vis absorption maximum.
Fluorescence Spectroscopy: Sensitivity to Rotational Freedom
For biaryls that are fluorescent, their emission properties can be highly sensitive to the molecular environment and conformational freedom.
-
Fluorescent Molecular Rotors : Many biaryls act as "molecular rotors," where their fluorescence quantum yield is dependent on their rotational freedom.[18] In low-viscosity solvents, excited-state energy can be dissipated non-radiatively through rotation around the biaryl bond, quenching fluorescence.[18][19] Any factor that restricts this rotation, such as steric hindrance or binding to another molecule, can lead to a significant enhancement of fluorescence.[19] Impurities resulting from a less efficient synthesis (potentially linked to the choice of boronic ester) could quench fluorescence or alter the local environment, thereby affecting the emission spectrum.
Table 2: Hypothetical Fluorescence Data for a Fluorescent Biaryl
| Parameter | Biaryl from Pinacol Ester | Biaryl from MIDA Ester | Interpretation |
| Emission λ_max (nm) | 450 | 452 | Negligible difference, indicating similar excited-state geometry. |
| Quantum Yield (Φ_F) | 0.25 | 0.35 | Higher quantum yield for the purer sample suggests fewer quenching pathways. |
| Fluorescence Lifetime (τ, ns) | 2.1 | 2.9 | A longer lifetime corroborates the higher quantum yield and fewer non-radiative decay channels.[20] |
Vibrational Spectroscopy (FTIR/Raman): A Subtle Probe of Structure
Vibrational spectroscopy techniques like FTIR and Raman can detect subtle changes in bond vibrations and molecular symmetry.[21][22]
-
Conformational Fingerprints : Different conformers or atropisomers can give rise to distinct vibrational modes.[23][24] While often challenging to resolve, high-resolution measurements can provide a "fingerprint" of the conformational landscape of the biaryl population.[21] A comparison of biaryls from different precursors can reveal whether the synthetic and purification route leads to a different distribution of conformers in the solid state.
Detailed Experimental Protocols
To ensure scientific integrity, the protocols used must be robust and self-validating.
Protocol 1: General Suzuki-Miyaura Coupling
-
Reagent Preparation : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition : Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) via syringe.[25] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) under a positive pressure of inert gas.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[25]
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[26]
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh ~5 mg of the purified biaryl and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine purity and isomeric ratios.
Conclusion and Outlook
The choice of boronic ester in biaryl synthesis is a critical parameter that extends beyond mere reaction efficiency. As demonstrated, precursors like pinacol and MIDA esters can lead to products with distinct spectroscopic profiles, reflecting differences in purity and potentially subtle conformational preferences.
-
NMR remains the most definitive tool, directly revealing purity and structural details like atropisomerism.
-
UV-Vis and Fluorescence Spectroscopy offer sensitive probes into the electronic and conformational properties of the biaryl system, where higher purity samples often exhibit more ideal and predictable behavior.
-
Vibrational Spectroscopy provides a nuanced fingerprint of the molecular structure.
For drug development professionals and researchers, this multi-faceted spectroscopic approach provides a comprehensive quality control metric. It ensures that the synthesized biaryl not only has the correct chemical structure but also possesses the desired conformational and electronic properties, which are crucial for its ultimate application. Understanding the spectroscopic "fingerprint" left by the synthetic route is a key step in producing reliable, well-characterized, and effective molecular entities.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Gasparro, F. P., & Kolodny, N. H. (1977). Measuring Rotational Barriers—NMR Lineshape Analysis.
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A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Couplings: The Case of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
In the landscape of modern pharmaceutical and materials science, the pursuit of synthetic efficiency is inextricably linked with the principles of green chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[1] However, the "greenness" of this powerful reaction is not inherent; it is dictated by the specific choices of substrates, reagents, catalysts, and solvents. This guide provides an in-depth analysis of these choices through the lens of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block, comparing its performance against its logical alternative, the corresponding boronic acid.
We will dissect the key green chemistry metrics—Atom Economy, Process Mass Intensity (PMI), and E-Factor—to offer researchers, scientists, and drug development professionals a quantitative framework for making more sustainable and efficient synthetic decisions.
The Contenders: Boronic Pinacol Ester vs. Boronic Acid
The choice between a boronic acid and its pinacol ester derivative is a common dilemma in synthesis design. While seemingly a minor modification, this choice has significant downstream consequences for reaction robustness, waste generation, and overall process efficiency.
-
This compound (Pinacol Ester): A stable, crystalline solid that is generally less susceptible to degradation. The pinacol group offers protection against protodeboronation and the formation of boroxine anhydrides.[2]
-
5-Amino-2-cyanophenylboronic Acid (Boronic Acid): The parent compound, which is often more reactive.[3] However, boronic acids are notoriously prone to dehydration to form cyclic boroxine trimers and can be susceptible to decomposition, impacting reaction consistency and shelf-life.
Caption: Comparative stability of boronic acids versus their pinacol esters.
Core Green Chemistry Metrics: A Quantitative Assessment
To objectively compare these two reagents, we will analyze them based on three widely accepted green chemistry metrics.[4][5] For this analysis, we will use a model Suzuki-Miyaura reaction: the coupling of our boron-containing reagent with 4-bromotoluene.
Model Reaction: (Self-generated image for illustrative purposes)
Atom Economy (AE)
Atom Economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. It's a theoretical calculation that assumes 100% yield.
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In our model reaction, the pinacol group (C₆H₁₂O₂) of the ester is a "leaving group" that does not get incorporated into the final product, thus lowering the atom economy compared to the boronic acid.[6]
E-Factor (Environmental Factor)
The E-Factor, conceived by Roger Sheldon, provides a more realistic measure of waste by considering the total mass of waste generated per kilogram of product.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor signifies a greener process. This metric accounts for solvent losses, reagent byproducts, and purification waste.
Process Mass Intensity (PMI)
Endorsed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that evaluates the total mass input (raw materials, solvents, process water) relative to the mass of the final product.[7][8][9]
PMI = Total Mass Input (kg) / Mass of Product (kg)
PMI provides a comprehensive view of process efficiency from a manufacturing perspective, where PMI = E-Factor + 1.[10]
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Safety Operating Guide
Navigating the Disposal of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a compound valued for its role in synthetic chemistry. By moving beyond a simple checklist, we delve into the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and environmental responsibility.
Immediate Safety and Hazard Assessment
Key Hazard Considerations:
Due to these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advised for extended handling periods. |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles. |
| Lab Coat | A flame-resistant lab coat should be worn at all times to protect from spills and contamination. |
| Respiratory Protection | If handling the compound as a powder or in a way that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary. All handling of the solid should be done in a certified chemical fume hood. |
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be approached with a clear understanding of its chemical nature. The presence of a boronic acid pinacol ester and a nitrile group dictates the primary routes for its deactivation and disposal.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step in safe disposal.
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weighing paper, spatulas), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound, including reaction mixtures and washings, must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for incineration.
Step 2: Chemical Neutralization (for Liquid Waste)
For liquid waste streams containing this compound, a two-stage neutralization process is recommended to address both the boronic ester and the nitrile functionalities. This should be performed in a chemical fume hood with appropriate PPE.
Stage 1: Hydrolysis of the Boronic Acid Pinacol Ester
The pinacol ester group can be hydrolyzed under basic conditions to form the more water-soluble boronate salt.
-
Dilution: Dilute the waste solution with a compatible solvent (e.g., the reaction solvent) to a concentration of less than 5% of the active compound.
-
Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) with stirring. Monitor the pH and adjust to a range of 10-12. This will facilitate the hydrolysis of the pinacol ester.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
Stage 2: Hydrolysis of the Nitrile Group (Caution Advised)
Hydrolysis of the nitrile to the corresponding amide or carboxylic acid renders the compound less toxic. This is typically achieved under more vigorous basic or acidic conditions. Given the hazards, this step is best left to a professional waste disposal facility. However, if small quantities are being treated in the lab, the following principles apply:
-
Elevated Temperature: After basification, gently heat the solution (e.g., to 50-60°C) to accelerate nitrile hydrolysis. This should be done with extreme caution and under continuous monitoring in a fume hood.
-
Neutralization: After cooling, neutralize the solution to a pH of approximately 7 with a suitable acid (e.g., 1M hydrochloric acid).
Step 3: Final Disposal
All treated and untreated waste containing this compound must be disposed of as hazardous chemical waste.
-
Packaging: Ensure all waste containers are securely sealed, properly labeled with the full chemical name and hazard symbols, and placed in a designated satellite accumulation area.
-
Professional Disposal: Arrange for pickup and disposal by a licensed environmental waste management company. Provide them with a full description of the waste, including any neutralization steps performed. Incineration at a high temperature in a facility equipped with afterburners and scrubbers is the preferred method of final disposal for this type of organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Contingency Plan for Accidental Releases
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or booms.
-
Absorb the spilled material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
References
- Fisher Scientific. (2025). Safety Data Sheet: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- ECHEMI. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile SDS, 172732-52-4 Safety Data Sheets.
- BLD Pharmatech. (2025). Safety Data Sheet: 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile.
- Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile.
- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
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Comprehensive Safety and Handling Guide for 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent safely and effectively. The protocols are grounded in established safety principles for handling both cyano compounds and boronic acid derivatives.
Immediate Safety Briefing: Understanding the Risks
This compound is a compound that presents a dual-hazard profile, necessitating stringent safety measures. The primary risks are associated with its benzonitrile and boronic acid pinacol ester functional groups.
-
Benzonitrile Moiety: The cyano (-CN) group is a key structural feature. While not as acutely toxic as inorganic cyanide salts, organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[1] Exposure can be harmful if the compound is swallowed, comes into contact with the skin, or is inhaled.[2] It is crucial to prevent any direct contact and to handle the compound in a well-ventilated area.[3][4]
-
Boronic Acid Pinacol Ester: Boronic acids and their derivatives are widely used in organic synthesis.[5] While generally considered to have low toxicity, some boronic acids have been shown to be mutagenic.[5] They can also cause irritation to the skin, eyes, and respiratory tract.[6]
Given these potential hazards, all handling of this compound must be conducted with the appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against skin contact and absorption.[8] Double gloving offers additional protection in case the outer glove is compromised. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne particles of the solid compound, which could cause severe eye irritation or be absorbed.[3][8] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | All handling of the solid and its solutions must be conducted within a certified chemical fume hood.[3][7] | Minimizes the risk of inhaling hazardous vapors or dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure risks. The following workflow should be followed for all procedures involving this compound.
A. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to prevent the spread of contamination.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.[3][7]
-
Spill Kit: Have a spill kit appropriate for solid and liquid chemical spills readily available.
B. Handling the Compound:
-
Weighing: When weighing the solid, do so in the fume hood to avoid inhalation of any dust. Use a draft shield if necessary.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Incompatibilities: Be aware of any incompatible materials. For instance, many cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[7] Keep acids out of the immediate work area unless required for the experiment, and if so, use the minimum quantity necessary.[7]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
A. First Aid Measures:
-
Inhalation: Move the affected person to fresh air at once.[9][10] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the contaminated skin with soap and plenty of water for at least 15 minutes.[9][10] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[9]
B. Spill Response:
-
Minor Spills (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up using a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal.[12] Decontaminate the area with a suitable solvent.
-
Minor Spills (Liquid): For small liquid spills within the fume hood, absorb the spill with an inert material like vermiculite or sand.[13][14] Scoop up the absorbent material and place it in a sealed container for disposal.[12]
-
Major Spills: If a large spill occurs, or if the spill is outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety department.[15]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, paper towels, and spent absorbent material, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility. Boronic acids can be removed from non-acidic product mixtures by washing with a basic aqueous solution, which will convert the boronic acid to a water-soluble boronate salt.[16][17]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as hazardous waste.[3]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of California, Los Angeles. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- BenchChem. (2025). Personal protective equipment for handling 1-(Cyanomethyl)cyclohexanecarbonitrile.
- AK Scientific, Inc. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
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Safety Data Sheet of 5-(4,4,5,5-Tetramethyl-[3][7][18]dioxaborolan-2-YL)-2-trifluoromethyl-benzonitrile. (n.d.).
- Sigma-Aldrich. (2026, January 13).
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- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- The University of Tennessee, Knoxville. (n.d.).
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- CymitQuimica. (n.d.). 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- TCI Chemicals. (n.d.).
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- Wikipedia. (n.d.). Boronic acid.
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Sigma-Aldrich. (n.d.). 5-(4,4,5,5-Tetramethyl-[3][7][18]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.
- Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry.
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?.
- Google Patents. (n.d.).
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- (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
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- BLDpharm. (n.d.). BD14775[171364-82-2]4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
